molecular formula C8H18Cl2N2 B1149202 Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 1354911-18-4

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Cat. No.: B1149202
CAS No.: 1354911-18-4
M. Wt: 213.146
InChI Key: QZVLTIYFENRBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H18Cl2N2 and its molecular weight is 213.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLTIYFENRBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, a saturated bicyclic diamine of interest in medicinal chemistry and drug discovery. This document outlines a plausible and scientifically sound synthetic protocol, compiled from established chemical principles and analogous reactions found in the scientific literature. Detailed experimental procedures, quantitative data for related compounds, and characterization methodologies are presented to assist researchers in the preparation and validation of this target molecule.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Heterocycle Formation: Construction of the core bicyclic ring system. A common and effective method is the catalytic hydrogenation of a suitable aromatic precursor, such as a pyrido[1,2-a]pyrazin-1(2H)-one. This approach allows for the stereocontrolled formation of the saturated ring system.

  • Salt Formation: Conversion of the resulting free base, octahydro-1H-pyrido[1,2-a]pyrazine, to its dihydrochloride salt. This is typically accomplished by treating a solution of the free base with an excess of hydrochloric acid.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Heterocycle Synthesis cluster_1 Step 2: Salt Formation A Pyrido[1,2-a]pyrazin-1(2H)-one B Octahydro-1H-pyrido[1,2-a]pyrazin-1-one A->B Catalytic Hydrogenation (e.g., H2, Pd/C) C Octahydro-1H-pyrido[1,2-a]pyrazine (Free Base) B->C Reduction (e.g., LiAlH4) D Octahydro-1H-pyrido[1,2-a]pyrazine (Free Base) E This compound D->E HCl (2 eq.) in suitable solvent

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound. Safety precautions should be observed at all times, and all reactions should be performed in a well-ventilated fume hood.

Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine (Free Base)

This procedure is adapted from methodologies for the synthesis of related saturated heterocyclic systems.

Step 1: Catalytic Hydrogenation of Pyrido[1,2-a]pyrazin-1(2H)-one

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve pyrido[1,2-a]pyrazin-1(2H)-one (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude octahydro-1H-pyrido[1,2-a]pyrazin-1-one.

Step 2: Reduction of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Lactam: Cool the suspension to 0 °C and add a solution of octahydro-1H-pyrido[1,2-a]pyrazin-1-one (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash the solid with THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude octahydro-1H-pyrido[1,2-a]pyrazine free base. The product can be purified by distillation or chromatography if necessary.

Preparation of this compound
  • Dissolution: Dissolve the purified octahydro-1H-pyrido[1,2-a]pyrazine free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or a mixture of diethyl ether and methanol.

  • Acidification: Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (2.0 M, 2.2 eq) dropwise with stirring.

  • Precipitation: A white precipitate should form upon addition of the acid. Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white crystalline solid.

Quantitative Data

While specific yield data for the synthesis of the unsubstituted parent compound is not widely reported, the following table provides representative yields for analogous reactions found in the literature for the synthesis of substituted octahydropyrido[1,2-a]pyrazine derivatives.

Reaction StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
Catalytic HydrogenationSubstituted Pyrido[1,2-a]pyrazinoneSubstituted Octahydropyrido[1,2-a]pyrazinoneH₂, Pd/C, EtOH80-95%
Lactam ReductionSubstituted Octahydropyrido[1,2-a]pyrazinoneSubstituted Octahydropyrido[1,2-a]pyrazineLiAlH₄, THF70-90%
Salt FormationSubstituted Octahydropyrido[1,2-a]pyrazineSubstituted Octahydropyrido[1,2-a]pyrazine DihydrochlorideHCl in Ether>95%

Characterization Data

The following table summarizes the expected characterization data for this compound.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₈Cl₂N₂
Molecular Weight 213.15 g/mol
¹H NMR (D₂O) δ (ppm): 3.8-3.2 (m), 2.2-1.6 (m)
¹³C NMR (D₂O) δ (ppm): ~55-60, ~45-50, ~20-30
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~2950 (C-H stretch), ~1600 (N-H bend)
Mass Spec (ESI+) m/z: 141.14 [M+H]⁺ (for free base)

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical transformations, starting from a readily available aromatic precursor. The key transformations are the reduction of the aromatic system and the amide functionality, followed by the formation of the dihydrochloride salt.

G A Aromatic Precursor (Pyrido[1,2-a]pyrazin-1(2H)-one) B Saturated Lactam (Octahydropyrido[1,2-a]pyrazin-1-one) A->B Reduction of Pyridine Ring C Saturated Diamine (Free Base) (Octahydro-1H-pyrido[1,2-a]pyrazine) B->C Reduction of Amide D Dihydrochloride Salt (this compound) C->D Protonation of Both Nitrogens

Caption: Key chemical transformations in the synthesis of the target compound.

This guide provides a foundational protocol for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details on the synthesis of specific analogs and to optimize the described conditions for their specific needs.

An In-depth Technical Guide on the Structural Characteristics of (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride is a rigid bicyclic diamine with significant affinity for μ-opioid receptors. Its unique three-dimensional structure, dictated by the absolute stereochemistry at the 6S, 9R, and 9aS positions and a constrained methano bridge, is critical for its biological activity. This document provides a comprehensive overview of its structural characteristics, physicochemical properties, and a conceptual framework for its synthesis. Due to the limited availability of public domain experimental data, this guide focuses on established structural information and provides generalized experimental approaches based on the analysis of analogous compounds.

Core Structural Characteristics

The fundamental structure of the molecule is a pyrido[1,2-a]pyrazine system. A key feature is the methano bridge between the 6th and 9th positions, which locks the molecule into a rigid bicyclic conformation. This rigidity is believed to be a crucial factor in its high-affinity binding to biological targets. The specific stereoisomer, (6S,9R,9aS), has been identified as the active conformation for μ-opioid receptor modulation.

Physicochemical and Structural Data

A summary of the key identification and physicochemical properties of (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride is presented below.

PropertyValueSource
IUPAC Name (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride[1]
Molecular Formula C₉H₁₆N₂·2HCl[1]
Molecular Weight 225.16 g/mol [1]
Alternative Molecular Weight 213.15 g/mol (calculated for free base: 168.24 g/mol + 72.91 g/mol for HCl)[1]
InChI InChI=1S/C9H16N2.2ClH/c1-2-8-5-7(1)9-6-10-3-4-11(8)9;;/h7-10H,1-6H2;2*1H/t7-,8+,9-;;/m1../s1[1]
SMILES C1CC2CC1C3N2CCNC3.Cl.Cl[1]
Solubility >50 mg/mL in water (pH 2.0); <1 mg/mL at pH 7.4[1]

Note on Molecular Weight Discrepancy: Different sources report conflicting molecular weights. The value of 225.16 g/mol corresponds to the molecular formula C9H18Cl2N2, while 213.15 g/mol is also cited. This discrepancy may arise from different salt forms or calculation methods and should be considered in any experimental design.

Synthesis and Stereochemical Control

The synthesis of (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride is a multi-step process where achieving the correct stereochemistry is paramount. While specific, detailed protocols are not publicly available, the general synthetic strategy involves asymmetric catalysis to establish the desired (6S,9R,9aS) configuration.

A conceptual workflow for the synthesis is outlined below:

G cluster_synthesis Conceptual Synthetic Workflow Start Starting Materials RCM Ring-Closing Metathesis (e.g., Grubbs Catalyst) Start->RCM Formation of Bicyclic Core CR Chiral Resolution (Diastereomeric Salt Formation) RCM->CR Separation of Enantiomers HCl_Salt Hydrochloride Salt Formation (Treatment with HCl) CR->HCl_Salt Improved Solubility and Stability Final (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido [1,2-a]pyrazine dihydrochloride HCl_Salt->Final G cluster_pathway μ-Opioid Receptor Signaling Pathway Ligand (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido [1,2-a]pyrazine MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gi/o Protein Activation MOR->G_protein Activates Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_Cyclase K_channel Activation of K+ Channels G_protein->K_channel Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesic Effect Hyperpolarization->Analgesia Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Neurotransmitter->Analgesia

References

Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic methods used to characterize octahydro-1H-pyrido[1,2-a]pyrazine and its analogs. Due to the limited availability of public domain experimental data for the specific parent compound, this document focuses on presenting available data for analogous structures to provide a valuable reference for researchers. The guide details the methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), presenting the available data in a structured format for comparative analysis.

Core Structure and Analogs

The octahydro-1H-pyrido[1,2-a]pyrazine core is a saturated bicyclic heterocyclic system. The structural analysis of this scaffold and its derivatives is crucial for understanding their chemical properties and potential applications in drug development.

cluster_0 Octahydro-1H-pyrido[1,2-a]pyrazine Core Structure Core

Caption: Core chemical structure of Octahydro-1H-pyrido[1,2-a]pyrazine.

Spectroscopic Data of Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: ¹H NMR Spectral Data of Octahydro-2H-pyrido[1,2-a]pyrazine Analogs [1]

CompoundSolventChemical Shift (δ) ppm
(R)-Octahydro-pyrido[1,2-A]pyrazine-Consistent with structure
Note: Specific chemical shift values and multiplicities for (R)-Octahydro-pyrido[1,2-A]pyrazine are not detailed in the available certificate of analysis but are stated to be consistent with the proposed structure.[1]

Table 2: ¹³C NMR Spectral Data of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- [1]

CompoundSolventChemical Shift (δ) ppm
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Not SpecifiedNot available in the provided data
Note: While the compound is indexed in the NIST WebBook, the publicly available data does not include ¹³C NMR information.[1]
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.

Table 3: Significant IR Absorption Bands of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- [1]

CompoundSample PhaseWavenumber (cm⁻¹)Functional Group
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Not SpecifiedNot available in the provided data-
Note: The presence of amide carbonyl groups in this analog suggests that Octahydro-1H-pyrido[1,2-a]pyrazin-1-one would exhibit a strong absorption band in the region of 1650-1700 cm⁻¹.[1]
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- [1]

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Not SpecifiedNot available in the provided dataNot available in the provided data
Note: The molecular weight of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one is 154.21 g/mol , which would correspond to the molecular ion peak in its mass spectrum.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Analog Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Confirmation/Elucidation Data_Analysis->Structure_Determination

Caption: General workflow for synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Objective: To obtain detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.

  • Sample Preparation: A sample of the compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[1]

  • Instrumentation: The NMR spectra are recorded on a spectrometer, for example, a Bruker DRX-400 or equivalent.[1]

  • Data Acquisition: For ¹H NMR, the spectral width is typically set to 10-15 ppm. For ¹³C NMR, the spectral width is typically set to 200-220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[1]

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to specific protons and carbons in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to determine the connectivity between atoms.

Infrared (IR) Spectroscopy Protocol
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or as a solution in a suitable solvent.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[1]

  • Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups.[1] For example, N-H stretching vibrations in amines are typically observed in the region of 3300-3500 cm⁻¹, and C-N stretching vibrations appear in the 1000-1350 cm⁻¹ range.

Mass Spectrometry (MS) Protocol
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[1]

  • Ionization: The sample molecules are ionized using one of several techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

  • Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can give clues about its structure.

Logical Relationship of Spectroscopic Data for Structure Elucidation

The data obtained from different spectroscopic techniques are complementary and are used together to determine the final structure of an unknown compound.

G MS Mass Spectrometry Structure Final Structure Elucidation MS->Structure Molecular Formula & Weight IR IR Spectroscopy IR->Structure Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Structure Carbon-Hydrogen Framework & Connectivity

Caption: Interrelation of spectroscopic data for structure elucidation.

References

An In-depth Technical Guide to the Chemical Properties of Octahydro-1H-pyrido[1,2-a]pyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Octahydro-1H-pyrido[1,2-a]pyrazine hydrochloride. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

Octahydro-1H-pyrido[1,2-a]pyrazine hydrochloride is the salt form of the bicyclic diamine Octahydro-1H-pyrido[1,2-a]pyrazine. The hydrochloride salt is generally preferred in pharmaceutical applications due to its increased stability and solubility in aqueous media.

Data Summary Table
PropertyValueSource
Chemical Name Octahydro-1H-pyrido[1,2-a]pyrazine hydrochlorideN/A
Synonyms Octahydropyrido[1,2-a]pyrazine hydrochloride[1]
CAS Number 4430-75-5 (for free base)[1]
Molecular Formula C₈H₁₇ClN₂[2]
Molecular Weight 176.69 g/mol [2]
Appearance White to off-white solid (expected)N/A
Melting Point Not explicitly reported.N/A
Boiling Point 218.0 °C at 760 mmHg (for free base)[3]
Solubility Soluble in water (expected for hydrochloride salt)N/A
Density 1.0 ± 0.1 g/cm³ (for free base)[3]
pKa Not explicitly reported.[4]
XLogP3 1.0 (for free base)[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives are crucial for reproducibility and further research. The following protocols are based on established synthetic routes and standard analytical techniques.[5]

Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine

A common synthetic route involves the reductive amination of a suitable piperidine precursor. The following is a generalized protocol that may be adapted from the synthesis of related compounds.

Experimental Workflow for Synthesis

G cluster_0 Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine A 1. Starting Materials: 2-(2-Aminoethyl)piperidine and Glyoxal B 2. Cyclization: Reaction in a suitable solvent (e.g., ethanol) A->B Condensation C 3. Reduction: Treatment with a reducing agent (e.g., NaBH4 or H2/Pd-C) B->C Imine formation D 4. Work-up and Purification: Aqueous work-up followed by distillation or chromatography C->D Reduction E 5. Salt Formation: Treatment with HCl in an appropriate solvent (e.g., ether or isopropanol) D->E Purified free base F 6. Isolation: Filtration and drying to yield the hydrochloride salt E->F Precipitation

Caption: A generalized workflow for the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine hydrochloride.

Detailed Methodology:

  • Cyclization: To a solution of 2-(2-aminoethyl)piperidine in a suitable solvent such as ethanol, an aqueous solution of glyoxal is added dropwise at room temperature. The reaction mixture is stirred for several hours to facilitate the formation of the bicyclic imine intermediate.

  • Reduction: The reaction mixture is then cooled, and a reducing agent, such as sodium borohydride, is added portion-wise. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst can be employed.[6]

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is subjected to an aqueous work-up, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product can be purified by distillation or column chromatography.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The resulting precipitate of Octahydro-1H-pyrido[1,2-a]pyrazine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.[6]

Spectroscopic Characterization

The structural elucidation of Octahydro-1H-pyrido[1,2-a]pyrazine hydrochloride is typically achieved using a combination of spectroscopic methods.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

    • Instrumentation: Spectra are recorded on a spectrometer, such as a 400 MHz or 500 MHz instrument.

    • Data Acquisition: For ¹H NMR, the spectral width is typically set to 0-10 ppm. For ¹³C NMR, the spectral width is typically set to 0-100 ppm for the aliphatic region.

  • Expected Spectra:

    • ¹H NMR: The spectrum is expected to show a series of complex multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the piperidine and pyrazine rings. The presence of the hydrochloride salt may cause broadening of the N-H proton signals.

    • ¹³C NMR: The spectrum will display distinct signals for each of the unique carbon atoms in the molecule, typically in the range of 20-70 ppm.

Infrared (IR) Spectroscopy [7]

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

    • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Expected Spectrum: The spectrum is expected to show C-H stretching vibrations around 2850-3000 cm⁻¹. A broad absorption band in the region of 2400-2800 cm⁻¹ is characteristic of the amine hydrochloride salt. N-H bending vibrations may also be observed around 1500-1600 cm⁻¹.

Mass Spectrometry (MS) [7]

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI).

    • Ionization: ESI is used to generate the protonated molecular ion [M+H]⁺.

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Expected Spectrum: The mass spectrum should show a prominent peak corresponding to the protonated molecular ion of the free base (C₈H₁₆N₂) at an m/z of approximately 141.14.

Biological Activity and Signaling Pathway

Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives have been investigated as antagonists of the mu-opioid receptor (MOR).[5] Opioid receptor antagonists block the effects of endogenous and exogenous opioids.[8]

The mu-opioid receptor is a G-protein coupled receptor (GPCR).[9] When an agonist binds, it activates inhibitory G-proteins (Gαi/o), leading to a cascade of intracellular events. As an antagonist, Octahydro-1H-pyrido[1,2-a]pyrazine hydrochloride would bind to the mu-opioid receptor but not activate it, thereby blocking the signaling pathway.[8]

Mu-Opioid Receptor Antagonism Signaling Pathway

Caption: Signaling pathway of mu-opioid receptor antagonism by Octahydro-1H-pyrido[1,2-a]pyrazine hydrochloride.

References

The Core Mechanism of Action of Pyrido[1,2-a]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of pyrido[1,2-a]pyrazine derivatives, a class of heterocyclic compounds with diverse and promising pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved, offering a valuable resource for researchers in drug discovery and development.

Introduction to Pyrido[1,2-a]pyrazine Derivatives

Pyrido[1,2-a]pyrazines are nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Their rigid, fused-ring structure provides a unique scaffold for the development of novel therapeutic agents targeting various enzymes, receptors, and signaling pathways. This guide will focus on several key mechanisms of action, including mu-opioid receptor antagonism, anticancer activity through cell cycle inhibition and modulation of signaling pathways, and antiviral properties.

Quantitative Analysis of Biological Activity

The biological efficacy of pyrido[1,2-a]pyrazine derivatives and related compounds has been quantified through various in vitro assays. The following tables summarize key inhibitory and binding affinity data.

Table 1: Mu-Opioid Receptor Antagonist Activity of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives

CompoundReceptor Binding Affinity (Ki, nM)In Vitro Antagonist Activity (IC50, nM)
Compound 36 0.471.8
Compound 4 0.620.54

Data sourced from studies on novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives as mu-opioid receptor antagonists.[1][2]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineAnticancer Activity (IC50, μM)
Compound 12b (Imidazo[1,2-a]pyridine) Hep-211
HepG213
MCF-711
A37511
Vero (normal)91
Compound 10b (Imidazo[1,2-a]pyrazine) Hep-220
HepG218
MCF-721
A37516
Vero (normal)76

Data from studies on the anticancer properties of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[3][4]

Table 3: CDK9 Inhibitory and Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundTargetInhibitory Activity (IC50)
Compound 3c CDK90.16 μM
Compound 3b Human Coronavirus 229E56.96 μM

Data from studies evaluating imidazo[1,2-a]pyrazines as potential anticancer and antiviral agents.[5][6][7]

Key Signaling Pathways and Mechanisms of Action

Pyrido[1,2-a]pyrazine derivatives exert their biological effects by modulating key signaling pathways. One of the well-documented mechanisms is the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.

Inhibition of the Wnt/β-catenin Signaling Pathway

Certain pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[8] This pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The mechanism of inhibition often involves preventing the nuclear translocation of β-catenin and its subsequent interaction with TCF/LEF transcription factors, thereby downregulating the expression of Wnt target genes like c-myc and cyclin D1.

Wnt_Pathway_Inhibition Inhibition of Wnt/β-catenin Signaling by Pyrido[1,2-a]pyrazine Derivatives cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Frizzled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Pyrido_Pyrazine Pyrido[1,2-a]pyrazine Derivative Pyrido_Pyrazine->beta_catenin_nuc Inhibits Translocation or Activity TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates TargetGenes Target Gene Transcription (e.g., c-myc, Cyclin D1) TCF_LEF->TargetGenes Promotes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrido[1,2-a]pyrazine derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrido[1,2-a]pyrazine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and add 10-20 µL to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow MTT Assay Experimental Workflow A 1. Seed cells in 96-well plate B 2. Add Pyrido[1,2-a]pyrazine derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Workflow for the MTT cell viability assay.

Wnt/β-catenin Signaling Pathway Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway in response to treatment with test compounds.

Principle: Cells are co-transfected with a firefly luciferase reporter construct containing TCF/LEF binding sites and a Renilla luciferase control vector. Activation of the Wnt pathway leads to the expression of firefly luciferase. The Renilla luciferase serves as an internal control for normalization.

Protocol:

  • Cell Culture and Transfection: Plate HEK293T cells (or another suitable cell line) in a 96-well plate. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the pyrido[1,2-a]pyrazine derivatives. Include a positive control (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR-99021) and a vehicle control.

  • Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis and Luciferase Assay: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle control to determine the inhibitory effect of the compounds on the Wnt/β-catenin pathway.

Mu-Opioid Receptor Binding Assay (Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of test compounds for the mu-opioid receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to cell membranes expressing the mu-opioid receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]DAMGO), and varying concentrations of the pyrido[1,2-a]pyrazine test compound in an appropriate incubation buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

Pyrido[1,2-a]pyrazine derivatives represent a versatile and promising scaffold in medicinal chemistry. Their mechanisms of action are multifaceted, ranging from receptor antagonism to the modulation of critical intracellular signaling pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of compounds. The continued investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapies for a range of diseases.

References

Stereochemical Landscape of Octahydro-2H-pyrido[1,2-a]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the stereochemical intricacies of octahydro-2H-pyrido[1,2-a]pyrazine derivatives, a class of compounds with significant pharmacological interest. This document provides a comprehensive overview of their synthesis, stereochemical analysis, and characterization, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts in Stereochemistry

The octahydro-2H-pyrido[1,2-a]pyrazine core contains multiple stereocenters, leading to a variety of possible stereoisomers, including enantiomers and diastereomers. The spatial arrangement of substituents on this bicyclic scaffold profoundly influences its biological activity, making stereochemical control and analysis paramount in the development of drug candidates.

The fusion of the piperidine and pyrazine rings can result in either a cis or trans ring junction, which, in combination with other stereocenters, dictates the overall three-dimensional shape and conformational preferences of the molecule.

Stereoselective Synthesis

The synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazine derivatives is crucial for elucidating structure-activity relationships. Asymmetric synthesis strategies often employ chiral starting materials or chiral auxiliaries to control the stereochemical outcome of the reaction.

One notable approach involves the preparation of a series of optically pure octahydro-2H-pyrido[1,2-a]pyrazines from (-)-2-cyano-6-phenyloxazolopiperidine.[1] This method allows for the synthesis of specific stereoisomers, such as (4R, 9aS)-1,1,4-triphenyloctahydro-2H-pyrido[1,2-a]pyrazine, through the cyclization of corresponding amino alcohols.[1]

A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core has also been reported, arising from an unexpected nitro group displacement during a nitro-Mannich reaction.[2]

Quantitative Stereochemical Data

The following tables summarize key quantitative data related to the stereochemistry and biological activity of selected octahydro-2H-pyrido[1,2-a]pyrazine derivatives.

Table 1: Pharmacological Activity of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives as Mu-Opioid Receptor Antagonists [3]

CompoundKi (nM, μ-opioid receptor)IC50 (nM, μ-opioid antagonist activity)
4 0.620.54
36 0.471.8

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research in this area.

General Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[4]

  • Data Acquisition: Obtain standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC, HMBC) to elucidate the chemical structure and relative stereochemistry. Chemical shifts are reported in ppm relative to the solvent signal.[4]

Infrared (IR) Spectroscopy:

  • Record IR spectra on an FT-IR spectrometer. The presence of characteristic absorption bands can confirm the functional groups present in the molecule. For instance, lactam precursors to these derivatives show strong carbonyl absorptions.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a fundamental technique for separating enantiomers and determining enantiomeric excess (e.e.).[6]

  • Column Selection: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for a wide range of compounds.[6]

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) with or without additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds), is necessary to achieve optimal separation.[6]

  • Method Development Workflow:

    Chiral HPLC Method Development Start Select Analyte CSP_Screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->CSP_Screening Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screening->Mobile_Phase_Screening Optimization Optimize Separation (Flow rate, Temperature, Additives) Mobile_Phase_Screening->Optimization Validation Method Validation (Resolution, Selectivity, Robustness) Optimization->Validation End Final Method Validation->End

    Caption: A general workflow for developing a chiral HPLC method.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry and solid-state conformation of a molecule.

  • Crystal Growth: High-quality single crystals are essential. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer, and diffraction data is collected. The resulting data is then processed to solve and refine the crystal structure.

Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between different stereoisomers of a hypothetical disubstituted octahydro-2H-pyrido[1,2-a]pyrazine.

Stereoisomer Relationships cis-(R,R) cis-(R,R) cis-(S,S) cis-(S,S) cis-(R,R)->cis-(S,S) Enantiomers trans-(R,S) trans-(R,S) cis-(R,R)->trans-(R,S) Diastereomers trans-(S,R) trans-(S,R) cis-(R,R)->trans-(S,R) Diastereomers cis-(S,S)->trans-(R,S) Diastereomers cis-(S,S)->trans-(S,R) Diastereomers trans-(R,S)->trans-(S,R) Enantiomers

Caption: Relationships between stereoisomers of a disubstituted derivative.

Conformational Analysis

The octahydro-2H-pyrido[1,2-a]pyrazine ring system can adopt different conformations. Spectroscopic techniques, particularly NMR, are instrumental in determining the preferred conformation in solution. Studies have shown that these derivatives often preferentially adopt a trans-fused ring conformation.[5]

Conclusion

The stereochemical study of octahydro-2H-pyrido[1,2-a]pyrazine derivatives is a multifaceted endeavor that requires a combination of stereoselective synthesis, advanced analytical separation techniques, and detailed spectroscopic and crystallographic analysis. A thorough understanding of the stereochemistry of these compounds is indispensable for the rational design and development of new therapeutic agents with improved efficacy and safety profiles.

References

Technical Guide: Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: ONHPOXROAPYCGT-UHFFFAOYSA-N

Introduction

Octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic heterocyclic compound. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. Derivatives of this core structure have been particularly explored for their potent and selective antagonist activity at the μ-opioid receptor, suggesting potential applications in pain management and the treatment of addiction. This technical guide provides an overview of its chemical properties, a summary of the biological activity of its derivatives, a generalized synthetic approach, and a visualization of the relevant signaling pathway.

Quantitative Biological Data

Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been synthesized and evaluated for their binding affinity and functional activity at the μ-opioid receptor. The following table summarizes key in vitro data for a potent antagonist derivative, referred to as compound 36 in the cited literature.[1][2]

CompoundTargetAssayValue
Compound 36μ-opioid receptorBinding affinity (Ki)0.47 nM
Compound 36μ-opioid receptorAntagonist activity (IC50)1.8 nM

Experimental Protocols

General Synthetic Strategy for Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives:

The synthesis of the octahydro-1H-pyrido[1,2-a]pyrazine core typically involves a multi-step sequence. A common approach begins with a suitable piperidine precursor, which is elaborated to introduce the pyrazine ring.

One possible synthetic route, as adapted from the synthesis of related antagonists, involves the following key transformations:

  • Formation of a Piperidine Intermediate: The synthesis often starts with a substituted piperidine ring, which may already contain some of the desired stereochemistry.

  • Introduction of the Ethylamino Side Chain: An ethylamino group is typically installed on the piperidine nitrogen. This can be achieved through various methods, such as reductive amination or alkylation.

  • Cyclization to form the Pyrazinone Ring: The appended side chain is then cyclized to form the second ring of the bicyclic system. This can be accomplished through intramolecular amide bond formation or other cyclization strategies.

  • Reduction of the Pyrazinone: If the parent saturated system is desired, the carbonyl group of the pyrazinone intermediate is reduced.

Spectroscopic Characterization:

The structural elucidation of Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. A sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.

  • Infrared (IR) Spectroscopy: This technique is employed to identify the functional groups present in the molecule. For the pyrazinone intermediate, a strong absorption band for the amide carbonyl group would be expected in the region of 1650-1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

Signaling Pathway

Derivatives of Octahydro-1H-pyrido[1,2-a]pyrazine have been shown to act as antagonists at the μ-opioid receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating the effects of opioids. The binding of an antagonist, such as a derivative of Octahydro-1H-pyrido[1,2-a]pyrazine, blocks the receptor and prevents its activation by endogenous or exogenous agonists. This, in turn, inhibits the downstream signaling cascade.

mu_opioid_receptor_antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antagonist Octahydro-1H-pyrido[1,2-a]pyrazine Derivative (Antagonist) MOR μ-Opioid Receptor (GPCR) Antagonist->MOR Binds and Blocks G_protein Gαi/oβγ MOR->G_protein Activation Blocked AC Adenylyl Cyclase G_protein->AC Inhibition Prevented Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulation Blocked cAMP cAMP AC->cAMP Conversion to ATP Not Inhibited Response Inhibition of Neuronal Activity

Caption: Antagonism of the μ-opioid receptor by a derivative of Octahydro-1H-pyrido[1,2-a]pyrazine.

References

Technical Guide: The Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and its significant role as a core structure in the development of μ-opioid receptor antagonists. Experimental protocols for key biological assays are also provided.

Chemical Identity and Physicochemical Properties

The Octahydro-1H-pyrido[1,2-a]pyrazine core can exist in various forms, including as a free base and as different salt forms. The dihydrochloride salt is commonly used in research and development. It is important to distinguish between the different available forms, each identified by a unique CAS number.

Identifier(R)-Octahydro-1H-pyrido[1,2-a]pyrazine DihydrochlorideThis compound (racemic or unspecified)Octahydro-2H-pyrido[1,2-a]pyrazine (free base)
CAS Number 634922-12-6[1][2]113570-68-6[3][4][5][6]4430-75-5[7][8][9][10]
Molecular Formula C₈H₁₈Cl₂N₂[2]C₈H₁₈Cl₂N₂[5]C₈H₁₆N₂
Molecular Weight 213.15 g/mol 213.00 g/mol [5]140.23 g/mol
Purity Typically ≥95%[2]Not specified in available literatureNot specified in available literature
Storage Conditions -20°C for long-term storage, -4°C for short-term (1-2 weeks)[5]Not specified in available literatureAmbient temperatures

Physicochemical data for the free base (CAS 4430-75-5):

PropertyValue
Density 1.0 ± 0.1 g/cm³[9]
Boiling Point 218.0 ± 8.0 °C at 760 mmHg[9]
Flash Point 93.7 ± 9.4 °C[9]
Refractive Index 1.526[9]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not extensively available in the public domain. However, some information can be inferred from related structures and analytical documentation from suppliers.

A study on derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine indicates that the configuration of these molecules can be assigned based on their IR and NMR spectra, with the trans-fused ring conformation being preferential.[11] For a related compound, (Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol, the following NMR data has been reported in D₂O at 323 K:

  • ¹H NMR (400 MHz): δ 4.28 (s, 2H), 3.13 – 3.02 (m, 8H), 2.72 – 2.62 (m, 4H) ppm.[12]

  • ¹³C NMR (101 MHz): δ 55.8 (C), 55.1 (CH₂), 48.1 (CH₂), 47.7 (CH₂), 43.5 (CH₂) ppm.[12]

Researchers should expect the spectra of this compound to be consistent with its bicyclic, saturated structure.

Synthesis of the Core Structure

A serendipitous one-pot synthesis for the related octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported, which represents an efficient route to this pharmacologically relevant scaffold.[13] The reaction involves an unexpected nitro group displacement during a nitro-Mannich reaction.[13] While this specific protocol is for a closely related analog, it provides a valuable starting point for the synthesis of the octahydro-1H-pyrido[1,2-a]pyrazine core. The formation of the dihydrochloride salt can be achieved by treating a solution of the free base with hydrochloric acid.

Biological Activity and Role in Drug Development

The Octahydro-1H-pyrido[1,2-a]pyrazine scaffold is a key structural component in the design of potent and selective μ-opioid receptor antagonists.[14] The μ-opioid receptor is a primary target for opioid analgesics but is also associated with side effects like respiratory depression and addiction.[15] Antagonists of this receptor are crucial for treating opioid overdose and have potential applications in managing opioid use disorders.[15]

A significant study by Le Bourdonnec et al. detailed the synthesis and pharmacological evaluation of a series of novel Octahydro-1H-pyrido[1,2-a]pyrazine derivatives as μ-opioid receptor antagonists.[14] This research demonstrated that bioisosteric replacement of a methylene group in a known opioid antagonist scaffold with a nitrogen atom (to form the pyrido[1,2-a]pyrazine core) led to compounds with high affinity and potent antagonist activity at the μ-opioid receptor.[14]

Quantitative Biological Data for Key Derivatives:

The following table summarizes the in vitro biological data for a key compound from the study by Le Bourdonnec et al., where the octahydro-1H-pyrido[1,2-a]pyrazine is the core scaffold.

Compound IDModification on the Pyrido[1,2-a]pyrazine Coreμ-Opioid Receptor Binding Affinity (Ki, nM)μ-Opioid Receptor Antagonist Activity (IC₅₀, nM)
36 N-substituted with a 2-chlorobenzyl group and a 3-hydroxyphenyl group at position 80.471.8

Data extracted from Le Bourdonnec, B., et al. J. Med. Chem. 2006, 49(25), 7290-306.[14]

This data highlights the potential of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold in generating potent μ-opioid receptor modulators.

Experimental Protocols

The characterization of compounds based on the Octahydro-1H-pyrido[1,2-a]pyrazine scaffold typically involves radioligand binding assays to determine binding affinity and functional assays to assess antagonist activity.

μ-Opioid Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the μ-opioid receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human μ-opioid receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).[16]

  • Test Compound: Synthesized Octahydro-1H-pyrido[1,2-a]pyrazine derivative.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]

  • Filtration Apparatus: Cell harvester with glass fiber filters.[16]

  • Scintillation Counter.[16]

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[16]

  • Assay Setup: In a 96-well plate, add the assay components in triplicate:

    • Total Binding: Cell membranes, [³H]-DAMGO, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-DAMGO, and Naloxone.[16]

    • Test Compound: Cell membranes, [³H]-DAMGO, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 25°C for 90 minutes.[17]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.[17]

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.[17]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes Plate_Setup Plate Setup (96-well) Membranes->Plate_Setup Radioligand [3H]-DAMGO Radioligand->Plate_Setup Test_Compound Test Compound Test_Compound->Plate_Setup Buffer Assay Buffer Buffer->Plate_Setup Incubation Incubation (25°C, 90 min) Plate_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This assay measures the functional ability of an antagonist to block agonist-induced G-protein activation.[18][19]

Objective: To determine the potency (IC₅₀) of a test compound as a μ-opioid receptor antagonist.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • Agonist: DAMGO.

  • Radioligand: [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Test Compound: Synthesized Octahydro-1H-pyrido[1,2-a]pyrazine derivative.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[20]

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following components:

    • Basal Binding: Membranes, [³⁵S]GTPγS, GDP, and buffer.

    • Agonist-Stimulated Binding: Membranes, [³⁵S]GTPγS, GDP, DAMGO, and buffer.

    • Antagonist Inhibition: Membranes, [³⁵S]GTPγS, GDP, DAMGO, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[20]

  • Filtration and Counting: Terminate the assay and measure radioactivity as described previously.

  • Data Analysis: Calculate the percent inhibition of DAMGO-stimulated [³⁵S]GTPγS binding for each concentration of the test compound. Determine the IC₅₀ value from the concentration-response curve.

Signaling Pathway

The Octahydro-1H-pyrido[1,2-a]pyrazine derivatives act as antagonists at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the receptor typically initiates a signaling cascade. The antagonist blocks this initiation.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates Agonist Opioid Agonist Agonist->MOR Binds & Activates Antagonist Octahydro-1H-pyrido[1,2-a]pyrazine Derivative Antagonist->MOR Binds & Blocks cAMP ↓ cAMP AC->cAMP

Caption: Antagonism of the μ-opioid receptor signaling pathway.

References

In-Depth Technical Guide: (R)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride, a potent and selective mu-opioid receptor antagonist. This document details its physicochemical properties, outlines a general synthetic approach, provides in-depth experimental protocols for its characterization, and illustrates its mechanism of action through a signaling pathway diagram.

Physicochemical and Pharmacological Properties

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride is a small molecule with a rigid bicyclic structure. The dihydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental and developmental purposes. The table below summarizes key quantitative data for the compound.

PropertyValueReference
Molecular Formula C₈H₁₈Cl₂N₂
Molecular Weight 213.15 g/mol
Molecular Weight (Free Base) 140.23 g/mol [1]
Boiling Point (Hydrochloride) 218.036 °C at 760 mmHg[1]
Density (Hydrochloride) 1.01 g/cm³[1]
Appearance White to off-white solid
Primary Target Mu-opioid receptor (MOR)
Activity Antagonist

Synthesis

A plausible synthetic workflow is outlined below:

G cluster_0 General Synthetic Workflow Chiral Piperidine Precursor Chiral Piperidine Precursor Functional Group Interconversion Functional Group Interconversion Chiral Piperidine Precursor->Functional Group Interconversion Introduction of aminoethyl sidechain Cyclization Cyclization Functional Group Interconversion->Cyclization Intramolecular reaction Purification Purification Cyclization->Purification Chromatography (R)-Octahydro-1H-pyrido[1,2-a]pyrazine (R)-Octahydro-1H-pyrido[1,2-a]pyrazine Purification->(R)-Octahydro-1H-pyrido[1,2-a]pyrazine Free Base Salt Formation Salt Formation (R)-Octahydro-1H-pyrido[1,2-a]pyrazine->Salt Formation Treatment with HCl (R)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride (R)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride Salt Formation->(R)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride G cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Set up 96-well plate Set up 96-well plate Prepare Reagents->Set up 96-well plate Total, Non-specific, Competition Add Membrane Prep Add Membrane Prep Set up 96-well plate->Add Membrane Prep Initiate reaction Incubate Incubate Add Membrane Prep->Incubate 60-90 min at 25°C Filter & Wash Filter & Wash Incubate->Filter & Wash Terminate reaction Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Measure CPM Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Specific Binding, IC50, Ki G cluster_0 Mu-Opioid Receptor Signaling (Antagonist Action) Agonist Agonist MOR Mu-Opioid Receptor Agonist->MOR Binds & Activates Antagonist (R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride Antagonist->MOR Binds & Blocks G_Protein Gαi/o βγ MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response

References

An In-depth Technical Guide to the Solubility of Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific salt, this document provides a framework for researchers to determine solubility experimentally. It includes a comprehensive overview of standardized experimental protocols for solubility determination. Furthermore, this guide presents relevant pharmacological context by detailing the mu-opioid receptor signaling pathway, a key target of this class of compounds.

Introduction

Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives are bicyclic diamines that have garnered significant interest in medicinal chemistry. Notably, derivatives of this scaffold have been investigated as potent mu-opioid receptor antagonists. The dihydrochloride salt form is often utilized to improve the aqueous solubility and stability of the parent compound. However, understanding its solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and analytical method development.

This guide aims to provide a comprehensive resource for researchers working with this compound by outlining methodologies to assess its solubility in relevant organic solvent systems.

Physicochemical Properties of Octahydro-1H-pyrido[1,2-a]pyrazine

While specific data for the dihydrochloride salt is limited, the properties of the free base provide a useful reference.

PropertyValueSource
Molecular FormulaC₈H₁₆N₂[1][2]
Molecular Weight140.23 g/mol [1][2]
XLogP30.5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count0[1]

Solubility of this compound in Organic Solvents

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values. The general expectation is that as a dihydrochloride salt, the compound will exhibit low solubility in non-polar organic solvents and potentially higher solubility in polar protic solvents.

SolventChemical FormulaTypeSolubility ( g/100 mL) at 25°C
MethanolCH₃OHPolar ProticData not available
EthanolC₂H₅OHPolar ProticData not available
IsopropanolC₃H₈OPolar ProticData not available
AcetoneC₃H₆OPolar AproticData not available
AcetonitrileC₂H₃NPolar AproticData not available
DichloromethaneCH₂Cl₂Non-PolarData not available
TolueneC₇H₈Non-PolarData not available
HexaneC₆H₁₄Non-PolarData not available
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticData not available

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound. This method is based on the widely accepted shake-flask method.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a chemically compatible syringe filter to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

dot

experimental_workflow cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate on shaker (e.g., 24-72h at 25°C) seal_vial->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter supernatant withdraw->filter_sample dilute Dilute sample filter_sample->dilute hplc Quantitative Analysis (e.g., HPLC) dilute->hplc calculate Calculate Solubility hplc->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining thermodynamic solubility.

Relevant Signaling Pathway: Mu-Opioid Receptor Signaling

Derivatives of Octahydro-1H-pyrido[1,2-a]pyrazine are known to act as antagonists at the mu-opioid receptor (MOR).[6] The MOR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade.[7][8][9] As an antagonist, this class of compounds would block this signaling pathway. Understanding this pathway is critical for characterizing the pharmacological effects of these molecules.

dot

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ion_channel Ion Channel Modulation G_protein->ion_channel Modulates cAMP cAMP AC->cAMP Converts agonist Opioid Agonist agonist->MOR Binds & Activates antagonist Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride (Antagonist) antagonist->MOR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Simplified Mu-Opioid Receptor (MOR) signaling pathway.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Radioligand Binding Assay of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives have been identified as potent antagonists of opioid receptors, particularly the mu (µ) opioid receptor.[1][2] Understanding the binding affinity of novel compounds like Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride to opioid receptors is a critical step in the drug discovery and development process. Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human mu-opioid receptor.

Principle of the Assay

This competitive binding assay utilizes a radiolabeled ligand that specifically binds to the target receptor. The test compound, this compound, is introduced at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of the test compound can be determined. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

Table 1: Key Experimental Parameters

ParameterRecommended Value
Receptor Source Membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor
Radioligand [³H]-DAMGO
Radioligand Concentration 0.5 - 2.0 nM (near the Kd value)
Test Compound Concentrations 10⁻¹¹ M to 10⁻⁵ M (or a wider range based on expected affinity)
Non-specific Binding Control 10 µM Naloxone
Incubation Time 60 - 120 minutes
Incubation Temperature Room Temperature (approximately 25°C)
Assay Buffer 50 mM Tris-HCl, pH 7.4
Washing Buffer Ice-cold 50 mM Tris-HCl, pH 7.4

Table 2: Materials and Reagents

Material/ReagentSupplier Example
This compoundSynthonix, Inc.
[³H]-DAMGOPerkinElmer
Naloxone hydrochlorideSigma-Aldrich
Human mu-opioid receptor membranesPerkinElmer, Millipore
Tris-HClThermo Fisher Scientific
Bovine Serum Albumin (BSA)Sigma-Aldrich
96-well microplatesCorning
Glass fiber filters (GF/C)Whatman
Scintillation cocktailPerkinElmer

Experimental Protocols

Membrane Preparation

If not using commercially available membranes, prepare them from cells overexpressing the human mu-opioid receptor as follows:

  • Culture cells to confluency.

  • Harvest cells by scraping and centrifuge at 500 x g for 10 minutes.

  • Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh homogenization buffer.

  • Repeat the centrifugation and resuspension step.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C.

Radioligand Binding Assay
  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

    • Test Compound: 50 µL of each dilution of this compound, 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold washing buffer.

  • Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.

  • Allow the vials to equilibrate for at least 4 hours in the dark.

  • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • For each concentration of the test compound, calculate the percentage of specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand ([³H]-DAMGO).

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualization

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Filtration cluster_detection Detection & Analysis Test_Compound Prepare Serial Dilutions of This compound Assay_Plate Combine Reagents in 96-well Plate Test_Compound->Assay_Plate Radioligand Prepare [³H]-DAMGO Solution Radioligand->Assay_Plate Membranes Prepare Receptor Membrane Suspension Membranes->Assay_Plate Incubate Incubate at Room Temperature Assay_Plate->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Data_Analysis Data Analysis (IC50 and Ki Calculation) Scintillation->Data_Analysis

Caption: Workflow for the radioligand binding assay of this compound.

References

Application Notes and Protocols for In Vivo Studies of Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives represent a class of bicyclic compounds with significant therapeutic potential, primarily investigated for their modulation of opioid receptors. Certain analogues have demonstrated potent activity as µ-opioid receptor antagonists in vitro, while specific stereoisomers have shown promising analgesic effects in preclinical in vivo models. The rigid conformational structure of this scaffold is a key determinant of its pharmacological activity, with stereochemistry playing a critical role.

These application notes provide a comprehensive overview and generalized protocols for conducting in vivo studies with Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride and its analogues. The provided methodologies are based on established practices for novel compound evaluation and specific data available for closely related compounds.

Data Presentation

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₈Cl₂N₂[1]
Molecular Weight225.16 g/mol [1]
AppearanceSolidGeneral
SolubilityDihydrochloride salts generally exhibit good water solubility.[2]
In Vitro Activity of Analogues
CompoundTargetAssayActivity
Compound 36Human µ-opioid receptorRadioligand BindingKᵢ = 0.47 nM
Compound 36Human µ-opioid receptorFunctional AntagonismIC₅₀ = 1.8 nM
(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazineµ-opioid receptorsRadioligand BindingKᵢ = 8.2 nM
In Vivo Efficacy of Analogues
CompoundAnimal ModelDoseEffectComparison
(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazineMurine pain model1 mg/kg62% reduction in pain response34% reduction with morphine
(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazineMurine model1 mg/kg40% lower side effects (respiratory depression, constipation)Compared to morphine
Pharmacokinetic Parameters of a Pyrido[1,2-a]pyrazine Analogue (RB90740)

Disclaimer: The following data is for a structurally distinct analogue and should be considered for illustrative purposes only.

ParameterRouteDoseValueAnimal Model
t½ αIntraperitoneal50 mg/kg3 minC3H mice
t½ βIntraperitoneal50 mg/kg219 minC3H mice
AUC (blood)Intraperitoneal50 mg/kg1.4 mg·min/mLC3H mice

Experimental Protocols

General Guidelines for In Vivo Studies

The following protocols are generalized for the in vivo evaluation of novel compounds. Researchers should adapt these guidelines based on the specific physicochemical properties and in vitro data of the this compound analogue being investigated.

1. Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose that does not cause unacceptable toxicity.

  • Animal Model: Healthy male and female mice (e.g., C57BL/6 or CD-1), 8-10 weeks old.

  • Dose Selection: Based on in vitro cytotoxicity and data from related compounds, select 3-5 dose levels.

  • Administration: Administer the compound daily for 14-28 days via the intended route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Monitoring: Observe animals for clinical signs of toxicity daily. Record body weight before dosing and daily thereafter. A body weight loss of >15-20% is often a sign of dose-limiting toxicity.

  • Endpoint: At the end of the study, collect blood for hematology and serum chemistry. Perform a full necropsy and collect major organs for histopathology. The MTD is the highest dose that does not cause significant toxicity or mortality.

2. Pharmacokinetic (PK) Study

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model: Male mice (e.g., C57BL/6), 8-10 weeks old.

  • Administration: Administer a single dose of the compound via intravenous (for bioavailability) and the intended therapeutic route (e.g., oral, intraperitoneal).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Calculation: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

3. Efficacy Study in a Murine Pain Model (Example: Hot Plate Test)

  • Objective: To evaluate the analgesic efficacy of the compound.

  • Animal Model: Male mice (e.g., ICR), 8-10 weeks old.

  • Acclimatization: Acclimatize mice to the testing room and equipment for at least 2 days before the experiment.

  • Baseline Measurement: Determine the baseline pain threshold of each mouse by placing it on a hot plate (e.g., 55 ± 0.5 °C) and recording the latency to a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., 1 mg/kg for an analogue with known efficacy) or vehicle control via the desired route (e.g., intraperitoneal injection). A positive control group (e.g., morphine) should also be included.

  • Post-treatment Measurement: Measure the pain response latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.

Mandatory Visualizations

G cluster_0 In Vitro Assessment cluster_1 In Vivo Studies in_vitro_potency Determine In Vitro Potency (e.g., Ki, IC50) dose_range Dose-Range Finding & MTD Study in_vitro_potency->dose_range Inform Dose Selection in_vitro_toxicity Assess In Vitro Toxicity (e.g., cytotoxicity assays) in_vitro_toxicity->dose_range pk_study Pharmacokinetic (PK) Study dose_range->pk_study Select Doses for PK efficacy_study Efficacy Study (e.g., Pain Model) dose_range->efficacy_study Select Doses for Efficacy pk_study->efficacy_study Inform Dosing Regimen

Caption: Workflow for In Vivo Evaluation of a Novel Compound.

G compound Octahydro-1H-pyrido[1,2-a]pyrazine (Analogue) receptor µ-Opioid Receptor compound->receptor Antagonist Binding g_protein G-protein (Gi/Go) receptor->g_protein Prevents Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition Blocked camp cAMP adenylyl_cyclase->camp ATP to cAMP downstream Downstream Cellular Effects (e.g., Reduced Neuronal Excitability) camp->downstream Modulation of

Caption: Postulated Signaling Pathway for µ-Opioid Receptor Antagonism.

G start Start acclimatize Acclimatize Mice to Hot Plate start->acclimatize baseline Measure Baseline Pain Latency acclimatize->baseline grouping Randomize into Groups (Vehicle, Compound, Positive Control) baseline->grouping administration Administer Treatment (e.g., IP injection) grouping->administration post_treatment Measure Pain Latency at t = 30, 60, 90, 120 min administration->post_treatment analysis Data Analysis (%MPE Calculation) post_treatment->analysis end End analysis->end

Caption: Experimental Workflow for the Hot Plate Test.

References

The Pyrido[1,2-a]pyrazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrido[1,2-a]pyrazine scaffold, a fused heterocyclic system, has emerged as a significant pharmacophore in medicinal chemistry. Its rigid, nitrogen-rich structure provides a versatile template for the design of potent and selective modulators of a wide range of biological targets. This has led to the discovery of numerous derivatives with promising therapeutic potential across diverse disease areas, including oncology, neurodegenerative disorders, and infectious diseases. These application notes provide a comprehensive overview of the key applications of the pyrido[1,2-a]pyrazine scaffold and its isomers, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Therapeutic Applications and Biological Activities

Derivatives of the pyrido[1,2-a]pyrazine core and its related isomers have demonstrated significant activity against a variety of biological targets. The following sections summarize the key therapeutic areas where this scaffold has made a notable impact.

Anticancer Activity

The pyrido[1,2-a]pyrazine scaffold is a cornerstone in the development of novel anticancer agents, particularly as kinase inhibitors.[1][2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] Compounds based on this scaffold have shown potent inhibitory activity against several cancer-relevant kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and RET kinase.[3][4][5]

Table 1: Anticancer Activity of Pyrido[1,2-a]pyrazine and Related Scaffolds

Compound ClassTarget/Cell LineActivityReference(s)
Imidazo[1,2-a]pyrazine DerivativesAurora A KinaseTdF Kd = 0.02 nM[4]
Aurora B KinaseTdF Kd = 0.03 nM[4]
HCT116 (phos-HH3)IC50 = 25 nM[4]
Imidazo[1,2-a]pyrazine Derivative (12b)Hep-2 (Laryngeal Carcinoma)IC50 = 11 µM[6]
HepG2 (Hepatocellular Carcinoma)IC50 = 13 µM[6]
MCF-7 (Breast Cancer)IC50 = 11 µM[6]
A375 (Skin Cancer)IC50 = 11 µM[6]
Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine AnalogA375, HT29, MCF7, A2780, FaDuEC50 = 9.1 - 13.5 µM[7][8]
Pyrido[3,4-b]pyrazine DerivativeMiaPaCa-2 (Pancreatic Cancer)IC50 = 25 nM[3]
Imidazo[1,2-α]pyridine/pyrazine (Compound 18)MCF-7 (Breast Cancer)IC50 = 9.60 ± 3.09 µM[6]
Imidazo[1,2-α]pyridine/pyrazine (Compound 16)HT-29 (Colon Carcinoma)IC50 = 12.98 ± 0.40 µM[6]
B16F10 (Murine Melanoma)IC50 = 27.54 ± 1.26 µM[6]
Applications in Neurodegenerative and CNS Disorders

The pyrido[1,2-a]pyrazine scaffold has been successfully employed in the design of potent antagonists for opioid receptors, which are key targets in pain management and addiction.[9][10] Additionally, derivatives have been developed as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in neurological and psychiatric disorders like Huntington's disease and schizophrenia.[11]

Table 2: Activity of Pyrido[1,2-a]pyrazine Derivatives in CNS-Related Targets

Compound ClassTargetActivity TypeValueReference(s)
Octahydro-1H-pyrido[1,2-a]pyrazine (Compound 36)µ-Opioid ReceptorBinding Affinity (Ki)0.47 nM[9][10]
µ-Opioid ReceptorAntagonist Activity (IC50)1.8 nM[9][10]
Imidazo[1,5-a]pyrido[3,2-e]pyrazine (Compound 114)PDE10AInhibition (IC50)7.16 nM[11]
Imidazo[1,5-a]pyrido[3,2-e]pyrazine (Compound 115)PDE10AInhibition (IC50)7.28 nM[11]
Antimicrobial and Antiviral Activity

Pyrido[1,2-a]pyrazine and its isomers have also shown significant promise in combating infectious diseases. Certain derivatives have demonstrated potent antibacterial activity against various strains, including Xanthomonas oryzae.[12] Furthermore, the scaffold has been utilized to develop non-nucleoside inhibitors of viral polymerases, such as that of the human cytomegalovirus (HCMV).[13][14]

Table 3: Antimicrobial and Antiviral Activity of Pyrido[1,2-a]pyrazine Scaffolds

Compound ClassOrganism/TargetActivity TypeValueReference(s)
Difunctional pyrido[2,3-b]pyrazine (Compound 2)Xanthomonas oryzae pv. oryzae (Xoo)Antibacterial (EC50)0.79 µg/mL[12]
Difunctional pyrido[2,3-b]pyrazine (Compound 3)Xanthomonas oryzae pv. oryzae (Xoo)Antibacterial (EC50)0.85 µg/mL[12]
Pyrido[2,3-b]pyrazine (Compound 27)Human Cytomegalovirus (HCMV)Antiviral (EC50)0.33 µM[13][14]
Imidazo[1,2-a]pyrazine Derivative (A4)Influenza A and B virusesAntiviralPotent Inhibition[15]
HIV Reverse TranscriptaseInhibition (IC50)0.41 µM[15]
HIV IIIB StrainAntiviral (EC50)0.98 µM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of pyrido[1,2-a]pyrazine derivatives.

General Synthesis of the Pyrido[1,2-a]pyrazine Scaffold

A common route to the pyrido[1,2-a]pyrazine core involves the condensation of a 2-aminopyridine derivative with a suitable dielectrophilic partner. The following is a generalized protocol.

Materials:

  • Substituted 2-aminopyridine

  • α-Haloketone or a related 1,2-dielectrophile

  • Anhydrous solvent (e.g., DMF, acetonitrile, or ethanol)

  • Base (e.g., K2CO3, NaHCO3, or triethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the substituted 2-aminopyridine (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add the base (1.5-2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add the α-haloketone (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired pyrido[1,2-a]pyrazine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[16]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific opioid receptor subtype.[9][12]

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, or κ)

  • Radioligand (e.g., [3H]-DAMGO for µ-opioid receptor)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone at 10 µM)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the cell membrane suspension in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[12]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Calculate the specific binding (Total Binding CPM - Non-specific Binding CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts related to the application of the pyrido[1,2-a]pyrazine scaffold in medicinal chemistry.

General_Synthesis_Workflow Start Starting Materials (2-Aminopyridine, Dielectrophile) Reaction Condensation/ Cyclization Reaction Start->Reaction Base, Solvent Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization FinalProduct Pyrido[1,2-a]pyrazine Derivative Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of pyrido[1,2-a]pyrazine derivatives.

Biological_Screening_Cascade Library Compound Library (Pyrido[1,2-a]pyrazine Derivatives) PrimaryAssay Primary Screening (e.g., Target-based Assay) Library->PrimaryAssay HitIdentification Hit Identification (Active Compounds) PrimaryAssay->HitIdentification SecondaryAssay Secondary Assays (e.g., Cell-based Assays) HitIdentification->SecondaryAssay LeadSelection Lead Selection (Potency, Selectivity) SecondaryAssay->LeadSelection LeadOptimization Lead Optimization (SAR Studies) LeadSelection->LeadOptimization Candidate Preclinical Candidate LeadOptimization->Candidate

Caption: A typical screening cascade for identifying drug candidates from a compound library.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrido[1,2-a]pyrazine Derivative ATP ATP Kinase Kinase ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate (Cell Proliferation, Survival) Kinase->PhosphorylatedSubstrate Phosphorylation NoReaction Inhibition of Phosphorylation Kinase->NoReaction Substrate Substrate Protein Substrate->Kinase Inhibitor Pyrido[1,2-a]pyrazine Inhibitor Inhibitor->Kinase Binds to ATP-binding site Opioid_Receptor_Antagonism cluster_0 Agonist Binding cluster_1 Antagonist Action Agonist Opioid Agonist (e.g., Endorphin) Receptor Opioid Receptor Agonist->Receptor Activates Signaling Downstream Signaling (e.g., Analgesia) Receptor->Signaling NoSignal Blocked Signaling Receptor->NoSignal Antagonist Pyrido[1,2-a]pyrazine Antagonist Antagonist->Receptor Blocks Binding Site

References

Application Notes and Protocols: Octahydro-1H-pyrido[1,2-a]pyrazine as a Mu-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has emerged as a promising structural template for the development of potent and selective mu-opioid receptor (MOR) antagonists. These compounds are of significant interest for their potential therapeutic applications in treating opioid overdose, opioid use disorder, and other related conditions. This document provides a detailed overview of the pharmacological data, experimental protocols for characterization, and the underlying signaling pathways associated with this class of antagonists.

Data Presentation

The following tables summarize the quantitative data for a key compound from the octahydro-1H-pyrido[1,2-a]pyrazine series, compound 36, which has demonstrated high affinity and potent antagonist activity at the mu-opioid receptor.[1][2][3]

Table 1: In Vitro Binding Affinity of Compound 36 at Human Opioid Receptors

CompoundReceptorBinding Affinity (Ki, nM)
36Mu (µ)0.47
36Delta (δ)130
36Kappa (κ)28

Data sourced from studies on cloned human opioid receptors.[1][2][3]

Table 2: In Vitro Functional Antagonist Activity of Compound 36

CompoundReceptorFunctional Antagonist Activity (IC50, nM)
36Mu (µ)1.8

IC50 value represents the concentration of the antagonist required to inhibit 50% of the response induced by a mu-opioid receptor agonist.[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the mu-opioid receptor and a typical experimental workflow for the evaluation of novel antagonists.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Antagonist Opioid Antagonist MOR Mu-Opioid Receptor (MOR) Opioid Antagonist->MOR Blocks Opioid Agonist Opioid Agonist Opioid Agonist->MOR Activates G_protein Gαi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Internalization Receptor Internalization Beta_arrestin->Internalization Side_Effects Adverse Effects (e.g., Respiratory Depression) Beta_arrestin->Side_Effects

Caption: Mu-Opioid Receptor Signaling Pathways.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Lead_Identification Lead Compound Identification Functional_Assay->Lead_Identification Tail_Flick Tail-Flick Test Preclinical Preclinical Development Tail_Flick->Preclinical Hot_Plate Hot-Plate Test Hot_Plate->Preclinical CPP Conditioned Place Preference CPP->Preclinical Start Compound Synthesis (Octahydro-1H-pyrido[1,2-a]pyrazine derivative) Start->Binding_Assay Lead_Identification->Tail_Flick Lead_Identification->Hot_Plate Lead_Identification->CPP

References

Determining the Potency of Novel Antagonists using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification and characterization of novel antagonist compounds are critical steps in drug discovery. Cell-based assays provide a physiologically relevant context to determine the potency of these antagonists by measuring their ability to inhibit the functional response induced by an agonist.[1] This document provides detailed protocols for three common and robust cell-based functional assays used to quantify antagonist potency: the Calcium Flux Assay, the cAMP Assay, and the Reporter Gene Assay. These assays are widely applicable, particularly for G protein-coupled receptors (GPCRs), which are a major class of drug targets.[2][3][4]

Principle of Antagonist Potency Determination

The potency of an antagonist is typically quantified by its half-maximal inhibitory concentration (IC50).[5] This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by a fixed concentration of an agonist.[5] The IC50 value is determined by performing a dose-response experiment where cells are pre-incubated with varying concentrations of the antagonist before being stimulated with an agonist. The resulting data is then plotted to generate an inhibition curve from which the IC50 can be calculated.[6]

Data Presentation: Summarizing Antagonist Potency

Quantitative data from antagonist potency assays should be summarized in a clear and structured format to facilitate comparison between novel compounds and reference antagonists.

Compound ID Target Receptor Assay Type Agonist Used (Concentration) IC50 (nM) pIC50 (-logIC50) Hill Slope N (Replicates)
NovelCpd-001Receptor X (D2)cAMPDopamine (EC80)15.57.81-1.13
NovelCpd-002Receptor Y (5-HT2A)Calcium FluxSerotonin (EC80)8.28.09-0.93
RefAntag-AReceptor X (D2)cAMPDopamine (EC80)5.18.29-1.03
RefAntag-BReceptor Y (5-HT2A)Calcium FluxSerotonin (EC80)2.58.60-1.23

Calcium Flux Assay

Application: This assay is suitable for Gq-coupled GPCRs, which upon activation, trigger the release of intracellular calcium.[6] Antagonists will block this agonist-induced calcium mobilization.[6]

Signaling Pathway:

Gq_Pathway cluster_cell Cell Membrane Agonist Agonist GPCR Gq-coupled GPCR Agonist->GPCR Antagonist Antagonist Antagonist->GPCR Blocks PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Cyto Cytosolic Ca2+ (Increased) ER->Ca_Cyto Releases Ca2+ Ca_ER Ca2+ Response Cellular Response (Fluorescence) Ca_Cyto->Response Leads to

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

Experimental Protocol

Materials:

  • Cell line stably expressing the target Gq-coupled GPCR.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay plates (e.g., black, clear-bottom 96-well or 384-well plates).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calbryte™-520 AM).[7]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[8]

  • Agonist for the target receptor.

  • Novel antagonist compounds and a reference antagonist.

  • Fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR).[8]

Procedure:

  • Cell Plating: The day before the assay, seed the cells into the assay plates at a predetermined optimal density (e.g., 20,000-50,000 cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.[8]

  • Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Remove the culture medium from the cell plate and add the dye solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.[6]

  • Compound Preparation: Prepare serial dilutions of the novel and reference antagonists in Assay Buffer at a concentration that is typically 3 to 5 times the final desired concentration.[7]

  • Antagonist Incubation: Add the antagonist dilutions to the dye-loaded cell plate. Incubate for 15-30 minutes at room temperature.[7]

  • Agonist Preparation: Prepare the agonist solution in Assay Buffer at a concentration that is 5-fold higher than the final desired EC80 concentration (determined from a prior agonist dose-response experiment).[7]

  • Calcium Flux Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument parameters for the specific dye (e.g., Excitation ~490 nm, Emission ~525 nm for Fluo-8).[7]

  • Record a stable baseline fluorescence for 10-20 seconds.[7]

  • The instrument's liquid handler then adds the agonist solution to each well.

  • Continue to measure the fluorescence signal kinetically for 1-2 minutes to capture the peak response.[8]

Data Analysis:

  • The change in fluorescence intensity over time is recorded for each well.

  • Determine the peak fluorescence response for each well.

  • Normalize the data:

    • 0% inhibition: Response with agonist and vehicle (no antagonist).

    • 100% inhibition: Response with no agonist (baseline).

  • Plot the percent inhibition against the logarithm of the antagonist concentration.[6]

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[6]

Experimental Workflow:

Calcium_Workflow A Seed Cells in Assay Plate B Incubate Overnight A->B C Load Cells with Calcium Dye B->C D Incubate with Dye C->D E Add Serial Dilutions of Antagonist D->E F Incubate with Antagonist E->F G Measure Baseline Fluorescence F->G H Add Agonist & Measure Kinetic Fluorescence G->H I Data Analysis: Plot Dose-Response & Calculate IC50 H->I

Caption: Workflow for a Calcium Flux Assay to determine antagonist potency.

cAMP Assay

Application: This assay is suitable for Gs- and Gi-coupled GPCRs.[9] Gs-coupled receptors increase intracellular cyclic AMP (cAMP) levels, while Gi-coupled receptors decrease them.[9] Antagonists will counteract these agonist-induced changes in cAMP levels.[9]

Signaling Pathway:

cAMP_Pathway cluster_cell Cell Membrane Agonist Agonist GPCR_s Gs-coupled GPCR Agonist->GPCR_s GPCR_i Gi-coupled GPCR Agonist->GPCR_i Antagonist Antagonist Antagonist->GPCR_s Blocks Antagonist->GPCR_i Blocks AC Adenylyl Cyclase (AC) GPCR_s->AC Activates (+) GPCR_i->AC Inhibits (-) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Reporter Gene) cAMP->Response Leads to

Caption: Gs and Gi-coupled GPCR signaling pathways modulating cAMP levels.

Experimental Protocol

Materials:

  • Cell line expressing the target Gs- or Gi-coupled GPCR.

  • Culture medium and assay plates.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10][11]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]

  • For Gi-coupled assays: Forskolin to stimulate cAMP production.[11]

  • Agonist for the target receptor.

  • Novel antagonist compounds and a reference antagonist.

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Plating: Seed cells into assay plates and incubate overnight as described for the calcium flux assay.

  • Compound Preparation: Prepare serial dilutions of the antagonist compounds.

  • Antagonist Incubation: Pre-incubate the cells with the antagonist dilutions for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • For Gs-coupled receptors: Add the agonist at a fixed concentration (e.g., EC80) to all wells except the negative control.

    • For Gi-coupled receptors: Add a mixture of forskolin (to stimulate cAMP production) and the agonist to the wells.[11]

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.[10]

Data Analysis:

  • The signal from the plate reader is inversely (for competitive assays) or directly proportional to the cAMP concentration.

  • Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.[10]

  • Normalize the data based on the agonist-stimulated (0% inhibition) and basal (100% inhibition) cAMP levels.

  • Plot the percent inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow:

cAMP_Workflow A Seed Cells in Assay Plate B Incubate Overnight A->B C Pre-incubate with Antagonist Dilutions B->C D Add Agonist (and Forskolin for Gi) C->D E Incubate to Allow cAMP Production D->E F Lyse Cells and Add Detection Reagents E->F G Incubate for Signal Development F->G H Read Plate G->H I Data Analysis: Plot Dose-Response & Calculate IC50 H->I

Caption: Workflow for a cAMP Assay to determine antagonist potency.

Reporter Gene Assay

Application: Reporter gene assays are highly versatile and can be adapted to various signaling pathways that culminate in changes in gene expression.[12][13] A specific response element linked to a reporter gene (e.g., luciferase or β-galactosidase) is introduced into the cells.[12]

Logical Relationship:

Reporter_Logic Signal Receptor Activation by Agonist Pathway Intracellular Signaling Cascade Signal->Pathway Antagonist Antagonist Antagonist->Signal Blocks TF Transcription Factor Activation Pathway->TF RE Response Element in Promoter TF->RE Reporter Reporter Gene (e.g., Luciferase) RE->Reporter Product Reporter Protein (Measurable Signal) Reporter->Product

Caption: Logical flow of a reporter gene assay for antagonist screening.

Experimental Protocol

Materials:

  • Cell line stably expressing the target receptor and the reporter gene construct.

  • Culture medium and assay plates (white, opaque plates for luminescence).

  • Agonist for the target receptor.

  • Novel antagonist compounds and a reference antagonist.

  • Reporter gene assay reagent (e.g., luciferase substrate).

  • Luminometer.

Procedure:

  • Cell Plating: Seed cells into assay plates and incubate overnight.

  • Compound Treatment: Add serial dilutions of the antagonist compounds to the cells.

  • Agonist Stimulation: Shortly after adding the antagonist, add a fixed concentration of the agonist (e.g., EC80).

  • Incubation: Incubate the cells for a sufficient period to allow for transcription and translation of the reporter gene (typically 6-24 hours).[8]

  • Signal Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol. For luciferase assays, this involves adding a substrate and measuring the resulting luminescence.[8]

Data Analysis:

  • The luminescence signal is proportional to the level of reporter gene expression.

  • Normalize the data using the agonist-stimulated response (0% inhibition) and the basal response (100% inhibition).

  • Plot the percent inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow:

Reporter_Workflow A Seed Reporter Cells in Assay Plate B Incubate Overnight A->B C Add Antagonist Dilutions B->C D Add Agonist C->D E Incubate for 6-24 hours for Gene Expression D->E F Lyse Cells and Add Reporter Substrate E->F G Measure Signal (e.g., Luminescence) F->G H Data Analysis: Plot Dose-Response & Calculate IC50 G->H

Caption: Workflow for a Reporter Gene Assay to determine antagonist potency.

References

Application Notes and Protocols for Chiral Separation of Pyrido[1,2-a]pyrazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[1,2-a]pyrazine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and pharmaceutical candidates. The stereochemistry of these molecules is often a critical determinant of their pharmacological activity, making the separation and analysis of their enantiomers essential for drug discovery and development. This document provides detailed application notes and protocols for the chiral separation of pyrido[1,2-a]pyrazine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[1][2][3] The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice due to their broad applicability.[4]

Application Note: HPLC Method Development

The development of a robust chiral HPLC method for pyrido[1,2-a]pyrazine enantiomers involves screening different CSPs and mobile phase compositions. Due to the basic nature of the pyrido[1,2-a]pyrazine core, normal-phase or polar organic elution modes are often successful.

Illustrative Data for Chiral HPLC Separation:

The following table summarizes hypothetical separation parameters for a generic pyrido[1,2-a]pyrazine derivative on two common polysaccharide-based CSPs.

ParameterMethod AMethod B
Column Chiralpak® IA (Amylose-based)Chiralcel® OD-H (Cellulose-based)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)Acetonitrile/Methanol (50:50, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 8.5 min10.2 min
Retention Time (Enantiomer 2) 10.1 min12.5 min
Resolution (Rs) 2.12.8
Selectivity (α) 1.251.30
Experimental Protocol: Chiral HPLC
  • System Preparation:

    • Ensure the HPLC system is clean and free of contaminants.

    • Equilibrate the chosen chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic pyrido[1,2-a]pyrazine sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set the HPLC parameters as detailed in the table above (Method A or B).

    • Inject 10 µL of the prepared sample.

    • Monitor the separation at the specified UV wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) and selectivity (α) to assess the quality of the separation.

Workflow for Chiral HPLC Method Development

HPLC_Workflow start Start: Racemic Pyrido[1,2-a]pyrazine Sample csp_selection Select Chiral Stationary Phases (CSPs) (e.g., Amylose-based, Cellulose-based) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) csp_selection->mobile_phase_screening optimization Optimize Separation Parameters (Flow Rate, Temperature, Additives) mobile_phase_screening->optimization Baseline Separation Achieved no_separation No/Poor Separation mobile_phase_screening->no_separation Check Resolution method_validation Method Validation (Robustness, Linearity, LOD, LOQ) optimization->method_validation end End: Validated Chiral Separation Method method_validation->end no_separation->csp_selection Try Different CSP no_separation->mobile_phase_screening Try Different Mobile Phase

Caption: Workflow for Chiral HPLC Method Development.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[5][6] It is particularly well-suited for the separation of polar compounds like pyrido[1,2-a]pyrazines.

Application Note: SFC Method Development

Chiral SFC methods typically utilize the same polysaccharide-based CSPs as HPLC. The mobile phase consists of supercritical CO2 modified with an organic solvent (e.g., methanol, ethanol) and often a basic additive to improve peak shape for basic analytes.

Illustrative Data for Chiral SFC Separation:

ParameterMethod C
Column Chiralpak® IG (Amylose-based)
Dimensions 150 x 4.6 mm, 3 µm
Mobile Phase CO2/Methanol with 0.2% Isopropylamine (70:30, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 2.8 min
Retention Time (Enantiomer 2) 3.5 min
Resolution (Rs) 3.2
Selectivity (α) 1.35
Experimental Protocol: Chiral SFC
  • System Preparation:

    • Ensure the SFC system is properly configured and the CO2 supply is adequate.

    • Equilibrate the chiral column with the specified mobile phase until a stable back pressure and baseline are achieved.

  • Sample Preparation:

    • Dissolve the racemic pyrido[1,2-a]pyrazine sample in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Set the SFC parameters as outlined in the table above.

    • Inject 5 µL of the prepared sample.

    • Monitor the separation at the specified UV wavelength.

  • Data Analysis:

    • Identify the enantiomer peaks and calculate the resolution and selectivity.

Workflow for Chiral SFC Analysis

SFC_Workflow start Start: Sample Preparation in Modifier sfc_system SFC System with Chiral Column start->sfc_system injection Sample Injection sfc_system->injection separation Separation in Supercritical Fluid Mobile Phase (CO2 + Modifier) injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Retention Times, Resolution) detection->data_analysis

Caption: General Workflow for Chiral SFC Analysis.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency and requires minimal sample and reagent consumption, making it a valuable tool for chiral analysis.[7][8][9] Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers.[10]

Application Note: CE Method Development

For the chiral separation of basic compounds like pyrido[1,2-a]pyrazines, sulfated cyclodextrins are often effective chiral selectors due to their ability to form diastereomeric complexes with the protonated analytes.[10] The pH of the background electrolyte is a critical parameter for optimizing the separation.

Illustrative Data for Chiral CE Separation:

ParameterMethod D
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 2.5) containing 10 mM Sulfated-β-cyclodextrin
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm
Migration Time (Enantiomer 1) 12.1 min
Migration Time (Enantiomer 2) 12.8 min
Resolution (Rs) 2.5
Experimental Protocol: Chiral CE
  • System and Capillary Preparation:

    • Condition a new capillary by flushing with 1 M NaOH, deionized water, and finally the background electrolyte (BGE).

    • Before each run, flush the capillary with the BGE for 2 minutes.

  • Sample Preparation:

    • Dissolve the racemic pyrido[1,2-a]pyrazine sample in deionized water or a suitable buffer to a concentration of 0.1-0.5 mg/mL.

    • Filter the sample if necessary.

  • Electrophoretic Analysis:

    • Fill the capillary and vials with the BGE.

    • Place the sample vial at the inlet and inject the sample using the specified parameters.

    • Replace the sample vial with a BGE vial and apply the separation voltage.

    • Monitor the separation at the specified UV wavelength.

  • Data Analysis:

    • Determine the migration times of the enantiomers and calculate the resolution.

Logical Relationship in Chiral CE Separation

CE_Logic analyte Pyrido[1,2-a]pyrazine Enantiomers (+/-) complexation Formation of Diastereomeric Complexes (Analyte-Selector) analyte->complexation selector Chiral Selector in BGE (e.g., Sulfated Cyclodextrin) selector->complexation differential_migration Differential Migration in Electric Field complexation->differential_migration Different Mobilities separation Separation of Enantiomers differential_migration->separation

Caption: Principle of Chiral Separation by CE.

References

Application Notes and Protocols for the NMR Spectral Assignment of Substituted Octahydropyrido[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectral assignment of substituted octahydropyrido[1,2-a]pyrazines, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public domain experimental data for a wide range of specific derivatives, this document focuses on outlining the fundamental principles and methodologies for structural elucidation using 1D and 2D NMR techniques. The provided protocols and data tables, based on available examples, serve as a foundational reference for researchers working with this class of compounds.

Introduction

The octahydropyrido[1,2-a]pyrazine core is a key structural motif in various biologically active molecules, including potential therapeutics.[1] Elucidating the precise chemical structure, including stereochemistry, of novel substituted derivatives is crucial for understanding their structure-activity relationships (SAR). NMR spectroscopy is the most powerful tool for this purpose. This document provides detailed protocols for NMR sample preparation and data acquisition, along with a guide to interpreting the spectra for unambiguous signal assignment.

General Principles of NMR Spectral Assignment

The complexity of the ¹H NMR spectra of octahydropyrido[1,2-a]pyrazines arises from the multiple chiral centers and the resulting diastereotopic protons in the saturated bicyclic system. A systematic approach combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is essential for complete spectral assignment.

Key Structural Features and Expected NMR Signatures:

  • Ring Junction Protons: The proton at the ring junction (C9a in some numbering systems) is a key starting point for assignment, often appearing as a multiplet.

  • Axial and Equatorial Protons: The chair-like conformations of the six-membered rings lead to distinct chemical shifts and coupling constants for axial and equatorial protons. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

  • Protons adjacent to Nitrogen: Protons on carbons alpha to a nitrogen atom are deshielded and appear at a lower field (higher ppm).

  • Substituent Effects: The chemical shifts of protons and carbons will be significantly influenced by the nature and position of substituents on the bicyclic core.

Experimental Protocols

Sample Preparation
  • Sample Quantity: Dissolve 5-25 mg of the substituted octahydropyrido[1,2-a]pyrazine derivative for ¹H NMR and 20-100 mg for ¹³C NMR experiments.[2]

  • Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample. The final volume should be approximately 0.6-0.7 mL.[2]

  • NMR Tube: Use a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are provided as a general guide and may require optimization based on the specific compound and spectrometer.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1D ¹H NMR:

    • Spectral Width: 10-15 ppm[2]

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

  • 1D ¹³C NMR:

    • Spectral Width: 200-220 ppm[2]

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: A higher number of scans will be required compared to ¹H NMR.

  • 2D NMR Experiments: Standard pulse sequences for COSY, HSQC, HMBC, and NOESY/ROESY should be employed. Acquisition parameters, such as the number of increments in the indirect dimension and mixing times (for NOESY/ROESY), should be optimized for the specific molecule.

Data Presentation: NMR Data for Representative Substituted Octahydropyrido[1,2-a]pyrazines

The following tables summarize ¹H and ¹³C NMR data for representative substituted octahydropyrido[1,2-a]pyrazine derivatives based on available literature. Note: The numbering of the core structure may vary between different publications. The numbering used here is for illustrative purposes.

Table 1: ¹H NMR Spectral Data for Representative Substituted Octahydropyrido[1,2-a]pyrazines

Compound/SubstituentProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2,8-dibenzyl-9a-formyloctahydro-2H-pyrazino[1,2-a]pyrazine 9a-CHO9.69s-
Aromatic7.32 - 7.23m-
CH₂ (benzyl)3.57 - 3.47m-
CH₂3.34d13.3
CH₂2.86d11.2
CH2.69ddd11.7, 3.7, 2.0
CH2.36td11.4, 3.6
CH₂1.88d11.1

Data extracted from a study on the synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.[3]

Table 2: ¹³C NMR Spectral Data for Representative Substituted Octahydropyrido[1,2-a]pyrazines

Compound/SubstituentCarbonChemical Shift (δ, ppm)
2,8-dibenzyl-9a-formyloctahydro-2H-pyrazino[1,2-a]pyrazine C=O204.5
Aromatic (quat.)138.0
Aromatic (CH)128.8, 128.4, 127.3
C (quat.)65.3
CH₂62.9
CH₂56.8
CH₂53.4
CH₂49.0

Data extracted from a study on the synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.[3]

Visualization of NMR Spectral Assignment Workflow

The following diagrams illustrate the logical workflow for the complete NMR spectral assignment of a substituted octahydropyrido[1,2-a]pyrazine.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assignment Structure Elucidation H1 ¹H NMR (Chemical Shifts, Multiplicities, Coupling Constants) COSY ¹H-¹H COSY (Proton-Proton Spin Systems) H1->COSY Identifies coupled protons HSQC ¹H-¹³C HSQC (Direct C-H Correlations) H1->HSQC C13 ¹³C NMR & DEPT (Number of Carbons, CH, CH₂, CH₃) C13->HSQC Assigns protonated carbons COSY->HSQC Builds C-H frameworks HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations, 2-3 bonds) HSQC->HMBC Connects spin systems through quaternary carbons Assignment Complete Spectral Assignment (¹H and ¹³C Chemical Shifts) HMBC->Assignment NOESY NOESY/ROESY (Through-Space Proton Correlations, Stereochemistry) NOESY->Assignment Provides spatial information Structure Final Structure Confirmation (Constitution and Relative Stereochemistry) Assignment->Structure

Caption: Workflow for NMR-based structure elucidation.

The following diagram illustrates the key 2D NMR correlations used to assign the signals of the octahydropyrido[1,2-a]pyrazine core.

Caption: Key 2D NMR correlations for assignment.

Conclusion

The NMR spectral assignment of substituted octahydropyrido[1,2-a]pyrazines requires a systematic and multi-technique approach. While a comprehensive public database of spectral data for this compound class is not yet available, the application of the fundamental principles and experimental protocols outlined in this document will enable researchers to confidently elucidate the structures of novel derivatives. The combination of 1D and 2D NMR experiments provides a powerful toolkit for determining not only the constitution but also the relative stereochemistry, which is critical for advancing drug discovery and development programs.

References

Application Notes and Protocols for High-Throughput Screening of Mu-Opioid Receptor Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR), is the primary target for opioid analgesics like morphine.[1][2] Agonist binding to the MOR not only initiates downstream signaling pathways that lead to analgesia but also triggers receptor endocytosis, a process of internalization from the cell surface.[3][4] This internalization is a key mechanism for regulating receptor signaling and is implicated in the development of tolerance and dependence to opioids.[5] Unlike endogenous opioids and some synthetic agonists like DAMGO which robustly induce MOR endocytosis, morphine is known to be a poor inducer of this process.[6][7][8][9][10] This difference in endocytic efficacy is thought to contribute to the adverse side effects associated with long-term morphine use.[5][11]

The development of novel opioid therapeutics with improved side-effect profiles necessitates robust high-throughput screening (HTS) methods to identify modulators of MOR endocytosis. These assays enable the rapid screening of large compound libraries to identify molecules that can promote or inhibit receptor internalization. This document provides detailed protocols for two common HTS assays for monitoring MOR endocytosis: a High-Content Screening (HCS) assay using fluorescently-tagged receptors and a whole-cell ELISA-based assay.

Signaling Pathway of Mu-Opioid Receptor Endocytosis

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of G protein-coupled receptor kinases (GRKs).[1][6] GRKs phosphorylate serine and threonine residues on the intracellular domains of the receptor.[3][12] This phosphorylation event increases the receptor's affinity for β-arrestin proteins.[3] The recruitment of β-arrestin to the phosphorylated MOR sterically hinders further G protein coupling, leading to desensitization of G protein-mediated signaling.[3] Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, to initiate the internalization of the receptor into clathrin-coated pits.[13] These pits then invaginate and pinch off to form endocytic vesicles, sequestering the receptor from the cell surface.

MOR_Endocytosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MOR_inactive MOR (Inactive) MOR_active MOR (Active) MOR_inactive->MOR_active Activation GRK GRK MOR_active->GRK Recruitment & Activation Beta_arrestin β-Arrestin MOR_active->Beta_arrestin Recruitment Endocytic_Vesicle Endocytic Vesicle MOR_active->Endocytic_Vesicle GRK->MOR_active Phosphorylation Clathrin Clathrin Beta_arrestin->Clathrin Recruitment Clathrin->MOR_active Endocytosis Agonist Agonist Agonist->MOR_inactive Binding

Mu-Opioid Receptor Endocytosis Signaling Pathway.

Experimental Protocols

Protocol 1: High-Content Screening (HCS) Assay for MOR Internalization using GFP-tagged Receptors

This protocol describes an image-based HTS assay to quantify MOR endocytosis by monitoring the translocation of a MOR-GFP fusion protein from the plasma membrane to intracellular compartments.

Materials:

  • U2OS or HEK293 cells stably expressing a human MOR fused to Green Fluorescent Protein (MOR-GFP)[1]

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/ml G418 for selection[1]

  • Plate Seeding Medium: Same as Cell Culture Medium[1]

  • Assay Buffer: DMEM supplemented with 2mM L-Glutamine and 1% Penicillin-Streptomycin[1]

  • Test compounds and reference agonist (e.g., DAMGO) and antagonist (e.g., Naloxone)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Nuclear Stain: Hoechst 33342 or DAPI

  • 96- or 384-well clear-bottom imaging plates

  • High-content imaging system

Experimental Workflow:

Workflow for the MOR-GFP HCS Assay.

Procedure:

  • Cell Plating:

    • Harvest MOR-GFP expressing cells and resuspend them in Plate Seeding Medium to a final concentration of 60,000 cells/mL.[1]

    • Dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom imaging plate (6,000 cells/well).[1]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours, or until cells reach 70-80% confluency.

  • Compound Preparation:

    • Prepare a 2X stock solution of test compounds and controls (e.g., 20 µM DAMGO as a positive control, vehicle as a negative control) in Assay Buffer.

  • Compound Treatment:

    • Carefully remove the seeding medium from the wells.

    • Add 50 µL of Assay Buffer to each well.

    • Add 50 µL of the 2X compound solutions to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Fixation and Staining:

    • After incubation, carefully aspirate the compound-containing medium.

    • Add 100 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the wells twice with 100 µL of PBS.

    • Add 100 µL of PBS containing a nuclear stain (e.g., 1 µg/mL Hoechst 33342) to each well and incubate for 10 minutes at room temperature in the dark.

    • Wash the wells twice with 100 µL of PBS.

    • Leave 100 µL of PBS in each well for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system with appropriate filters for GFP and the nuclear stain.

    • Use image analysis software to identify individual cells based on the nuclear stain.

    • Quantify the internalization of MOR-GFP by measuring the fluorescence intensity in intracellular vesicles or the ratio of intracellular to membrane-associated fluorescence.

Data Presentation:

CompoundConcentration (µM)% MOR Internalization (Mean ± SD)Z'-Factor
Vehicle (DMSO)0.1%2.5 ± 1.2N/A
DAMGO1085.3 ± 5.70.68
Morphine1015.2 ± 3.1N/A
Test Compound A178.9 ± 6.2N/A
Test Compound B15.4 ± 2.0N/A

Note: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[14][15] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[15]

Protocol 2: Whole-Cell ELISA for MOR Endocytosis

This protocol describes a plate-based immunoassay to quantify the number of MORs remaining on the cell surface after agonist treatment. This method requires cells expressing MOR with an extracellular epitope tag (e.g., HA or FLAG).

Materials:

  • HEK293 cells stably expressing N-terminally HA-tagged MOR (HA-MOR)

  • Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • 96-well cell culture plates

  • Agonist of interest (e.g., DAMGO)

  • Blocking Buffer: 1% BSA in PBS

  • Primary Antibody: Anti-HA primary antibody

  • Secondary Antibody: HRP-conjugated secondary antibody

  • TMB Substrate

  • Stop Solution: 1 M H₂SO₄

  • Plate reader

Experimental Workflow:

Workflow for the Whole-Cell ELISA Assay.

Procedure:

  • Cell Plating:

    • Seed HA-MOR cells into a 96-well plate and grow to confluency.

  • Agonist Treatment:

    • Wash the cells with serum-free medium.

    • Treat the cells with the desired concentrations of the agonist or vehicle control for 30-60 minutes at 37°C to induce receptor internalization.

  • Antibody Incubation (Non-permeabilizing conditions):

    • After treatment, place the plate on ice and wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature. Crucially, do not permeabilize the cells , as this ensures that only surface-expressed receptors are detected.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

    • Incubate the cells with an anti-HA primary antibody diluted in Blocking Buffer for 1.5 hours at room temperature.

    • Wash the cells three times with PBS.

  • Secondary Antibody and Detection:

    • Incubate with an HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the cells thoroughly five times with PBS.

    • Add TMB substrate to each well and incubate until a blue color develops.

    • Stop the reaction by adding an equal volume of Stop Solution. The color will change to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The absorbance is directly proportional to the number of HA-MORs remaining on the cell surface.

    • Calculate the percentage of remaining surface receptors relative to the vehicle-treated control. The percentage of internalized receptors is 100% minus the percentage of remaining surface receptors.

Data Presentation:

AgonistConcentration (µM)% Surface MOR Remaining (Mean ± SD)% MOR Internalization (Calculated)
Vehicle-100 ± 4.50
DAMGO125.8 ± 3.174.2
Morphine1088.3 ± 5.911.7
Etorphine0.135.2 ± 4.264.8

Data adapted from studies comparing agonist-induced internalization.[6][9]

Conclusion

The provided application notes and protocols describe two robust and scalable high-throughput screening methods for identifying and characterizing modulators of mu-opioid receptor endocytosis. The High-Content Screening assay offers detailed subcellular information and is well-suited for mechanistic studies, while the whole-cell ELISA provides a simpler, more direct quantification of surface receptor levels. The choice of assay will depend on the specific research question, available instrumentation, and desired throughput. By utilizing these methods, researchers can advance the discovery of novel opioid therapeutics with potentially improved safety and efficacy profiles.

References

Application Notes and Protocols: Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives, with a primary focus on their interaction with opioid receptors. The following sections detail the binding affinity and functional activity of a representative compound, outline the experimental procedures for key assays, and illustrate the underlying signaling pathways.

Data Presentation

The pharmacological profile of novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives has been assessed through rigorous in vitro assays. The data presented below summarizes the binding affinity and functional antagonist activity of a lead compound, designated as compound 36, against human opioid receptors.[1][2][3]

Table 1: Opioid Receptor Binding Affinities of Compound 36

Receptor SubtypeRadioligandKᵢ (nM)
Mu (µ)[³H]-DAMGO0.47
Delta (δ)[³H]-DPDPE>1000
Kappa (κ)[³H]-U69593>1000

Table 2: In Vitro Functional Antagonist Activity of Compound 36

Receptor SubtypeAssay TypeIC₅₀ (nM)
Mu (µ)GTPγS Binding Assay1.8

Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological response.

Signaling Pathways

The octahydro-1H-pyrido[1,2-a]pyrazine derivatives discussed here primarily target the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon activation by an agonist, the MOR initiates a signaling cascade through inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels. The antagonist properties of the novel compounds block these agonist-induced effects.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gαi/o-protein MOR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist Opioid Agonist Agonist->MOR Binds & Activates Antagonist Octahydropyrido[1,2-a]pyrazine Derivative (Antagonist) Antagonist->MOR Binds & Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Mu-opioid receptor signaling pathway.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used in the pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Test Compound: Novel octahydro-1H-pyrido[1,2-a]pyrazine derivative.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Scintillation Fluid.

Protocol:

  • Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of the test compound in incubation buffer.

  • Reaction Setup: In a 96-well plate, combine in triplicate:

    • Total Binding: 50 µL of incubation buffer, 50 µL of [³H]-DAMGO (at a concentration near its Kₔ), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of Naloxone (10 µM), 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold incubation buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO.

  • Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compound D Combine Reagents: - Test Compound - Radioligand - Cell Membranes A->D B Thaw Cell Membranes (Receptor Source) B->D C Prepare Radioligand ([³H]-DAMGO) C->D E Incubate at 25°C for 60 min D->E F Filter and Wash to Separate Bound/Unbound E->F G Scintillation Counting F->G H Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ G->H

Caption: Radioligand Competition Binding Assay Workflow.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. For antagonists, the assay measures the inhibition of agonist-induced [³⁵S]GTPγS binding.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.

  • Agonist: A known MOR agonist (e.g., DAMGO).

  • Test Compound: Novel octahydro-1H-pyrido[1,2-a]pyrazine derivative (as a potential antagonist).

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Filtration Apparatus and Scintillation Counter as in the binding assay.

Protocol:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound (antagonist) and a fixed concentration of the agonist (e.g., EC₈₀).

  • Reaction Setup: In a 96-well plate, combine in triplicate:

    • Basal Binding: 25 µL of assay buffer, 25 µL of [³⁵S]GTPγS, 25 µL of GDP, and 25 µL of membrane preparation.

    • Agonist-Stimulated Binding: 25 µL of agonist, 25 µL of [³⁵S]GTPγS, 25 µL of GDP, and 25 µL of membrane preparation.

    • Antagonist Inhibition: 25 µL of the test compound at various concentrations, 25 µL of agonist, 25 µL of [³⁵S]GTPγS, 25 µL of GDP, and 25 µL of membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Scintillation Counting: Follow the same procedure as for the radioligand binding assay.

Data Analysis:

  • Calculate Percent Inhibition: Determine the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis to calculate the IC₅₀ value of the antagonist.

cAMP Inhibition Assay

This assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the MOR.

  • Agonist: A known MOR agonist (e.g., DAMGO).

  • Antagonist: Test compound.

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test antagonist. Prepare a fixed, sub-maximal concentration (e.g., EC₈₀) of the MOR agonist.

  • Antagonist Pre-incubation: Remove the culture medium and add the diluted antagonist to the cells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the agonist and forskolin to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

Data Analysis:

  • Generate Dose-Response Curve: Plot the cAMP levels against the logarithm of the antagonist concentration.

  • Determine IC₅₀: Calculate the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

References

Troubleshooting & Optimization

Troubleshooting low yield in Octahydro-1H-pyrido[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of Octahydro-1H-pyrido[1,2-a]pyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine?

A1: Low yields can often be attributed to several factors, including incomplete reaction, formation of side products, degradation of starting materials or product, and inefficient purification. Specifically for the known synthetic routes, common issues include incomplete reduction of the lactam precursor or inefficient imine formation and subsequent reduction in the reductive amination pathway.

Q2: How critical is the purity of starting materials and reagents?

A2: The purity of starting materials, reagents, and solvents is highly critical. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of unwanted byproducts, all of which can significantly lower the yield of the desired product. For instance, moisture in solvents can hydrolyze borane reagents used in lactam reduction or impede imine formation in reductive amination.

Q3: Can the choice of reducing agent impact the reaction yield?

A3: Absolutely. The choice of reducing agent is crucial for both primary synthetic routes. For lactam reduction, the reactivity of borane complexes like borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3-THF) can influence the reaction's efficiency. In reductive amination, the selectivity of the reducing agent is key to preventing the reduction of the starting aldehyde before imine formation. Milder reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred for this reason.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the reaction mixture to the starting material, you can determine if the starting material has been consumed. For reductive amination, it is also beneficial to monitor the formation of the imine intermediate before the addition of the reducing agent.[2] For more detailed analysis, techniques like LC-MS or GC-MS can be employed to identify intermediates and byproducts.

Troubleshooting Guides

This section provides detailed troubleshooting for the two primary synthetic routes to Octahydro-1H-pyrido[1,2-a]pyrazine: Lactam Reduction and Reductive Amination.

Route 1: Lactam Reduction

The reduction of a lactam precursor is a common method for synthesizing the Octahydro-1H-pyrido[1,2-a]pyrazine core. Borane complexes are typically employed for this transformation.

  • Symptom: Presence of a significant amount of starting lactam in the crude product after the reaction.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inactive Borane Reagent Use a fresh bottle of the borane reagent (BH3-THF or BMS). Ensure it has been stored under an inert atmosphere and is not expired.
Insufficient Equivalents of Borane Increase the equivalents of the borane reagent. A slight excess (e.g., 1.2-1.5 equivalents) is often necessary to drive the reaction to completion.
Low Reaction Temperature While the reaction is typically started at a low temperature, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
Short Reaction Time Extend the reaction time. Some lactam reductions can be slow and may require several hours to overnight for completion.
  • Symptom: Multiple spots observed on TLC, and a complex mixture is seen in the NMR of the crude product.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Other Reducible Functional Groups If your starting material contains other functional groups that can be reduced by borane (e.g., esters, carboxylic acids), consider protecting them before the reduction step.
Reaction Temperature Too High High temperatures can sometimes lead to decomposition or side reactions. Maintain a controlled temperature throughout the reaction.
Improper Quenching The workup procedure is critical. The intermediate amine-borane complex must be carefully decomposed.[3] Quench the reaction at a low temperature by the slow, dropwise addition of an alcohol (e.g., methanol or ethanol).[4]
Route 2: Reductive Amination

This route typically involves the reaction of a piperidine derivative with an aldehyde (e.g., formaldehyde) to form an imine, which is then reduced in situ.

  • Symptom: A significant amount of unreacted starting amine or aldehyde is observed, or the desired product is a minor component in the crude mixture.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inefficient Imine Formation Imine formation is an equilibrium-driven process. The addition of a catalytic amount of a weak acid (e.g., acetic acid) can promote imine formation.[2] The removal of water, for instance by using molecular sieves, can also shift the equilibrium towards the imine.
Premature Reduction of Aldehyde If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde before it has a chance to form the imine.[1] Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[1][5]
Sub-optimal pH The pH of the reaction is crucial. Imine formation is favored under slightly acidic conditions (pH 4-5).[1] If the conditions are too acidic, the starting amine will be protonated and become non-nucleophilic.
Over-alkylation If the starting amine is primary or secondary, there is a risk of over-alkylation, leading to the formation of tertiary amines or quaternary ammonium salts.[6] Using a slight excess of the amine can sometimes minimize this.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventKey CharacteristicsPotential Issues
Sodium Borohydride (NaBH4)Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde, leading to lower yields of the desired amine.[1]
Sodium Cyanoborohydride (NaBH3CN)Methanol, AcetonitrileSelectively reduces imines in the presence of carbonyls.[1]Toxic (releases HCN at low pH).[5]
Sodium Triacetoxyborohydride (STAB)Dichloromethane, 1,2-DichloroethaneMild and selective for imine reduction.[5]Moisture sensitive.
Table 2: Impact of Reaction Conditions on Lactam Reduction Yield
ParameterCondition ACondition BExpected Outcome
Borane Reagent BH3-THFBH3-DMSBH3-DMS is more stable and soluble, potentially leading to more consistent results.[7]
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °CHigher temperatures may be required for less reactive lactams but can increase side reactions.
Workup Quench WaterMethanolMethanol is generally preferred for a more controlled decomposition of the amine-borane complex.[4]

Experimental Protocols

Protocol 1: General Procedure for Lactam Reduction with Borane-Dimethyl Sulfide (BMS)
  • To a solution of the lactam precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add borane-dimethyl sulfide complex (1.2-1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates.[4]

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol. Be aware of gas evolution.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete decomposition of the amine-borane complex.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the piperidine derivative (1.0 eq) and the aldehyde (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Lactam_Reduction start Low Yield in Lactam Reduction check_sm Check for Starting Material (SM) in Crude Product (TLC/NMR) start->check_sm cause_incomplete Potential Cause: Incomplete Reaction check_sm->cause_incomplete Yes cause_side_products Potential Cause: Side Product Formation check_sm->cause_side_products No sm_present SM Present no_sm No SM Present solution_reagent Use Fresh/More Borane Reagent cause_incomplete->solution_reagent solution_conditions Increase Reaction Time/Temperature cause_incomplete->solution_conditions solution_protect Protect Other Reducible Groups cause_side_products->solution_protect solution_workup Optimize Quenching Procedure cause_side_products->solution_workup

Caption: Troubleshooting workflow for low yield in lactam reduction.

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_sm Analyze Crude Product (TLC/NMR) start->check_sm cause_no_imine Potential Cause: Inefficient Imine Formation check_sm->cause_no_imine SM Present cause_side_rxn Potential Cause: Side Reactions check_sm->cause_side_rxn Side Products sm_present Starting Materials (SM) Present side_products Side Products Observed solution_catalyst Add Catalytic Acid (e.g., AcOH) cause_no_imine->solution_catalyst solution_water Remove Water (e.g., Mol. Sieves) cause_no_imine->solution_water solution_reducing_agent Use Milder Reducing Agent (e.g., STAB) cause_side_rxn->solution_reducing_agent solution_overalkylation Adjust Stoichiometry to Avoid Over-alkylation cause_side_rxn->solution_overalkylation

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Technical Support Center: Optimizing Pyrido[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrido[1,2-a]pyrazines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides and FAQs

This section is designed to provide rapid solutions to common problems encountered during the synthesis of pyrido[1,2-a]pyrazines, from low yields to the formation of impurities.

Question 1: My pyrido[1,2-a]pyrazine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in pyrido[1,2-a]pyrazine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The cyclization reaction may not have gone to completion.

    • Solution: Extend the reaction time and/or increase the reaction temperature. Ensure efficient mixing to improve contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base is critical and can significantly influence the yield.

    • Solution: Screen different solvents with varying polarities. For catalyst-mediated reactions, consider screening different catalysts and ligands. The choice of base can also be crucial; ensure it is appropriate for the specific reaction mechanism.

  • Starting Material Quality: The purity of your starting materials, such as 2-aminopyridine derivatives and 1,2-dicarbonyl compounds, is crucial.

    • Solution: Ensure starting materials are pure and free of contaminants that could lead to side reactions. Recrystallization or chromatography of starting materials may be necessary.

  • Product Degradation: The pyrido[1,2-a]pyrazine core may be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reaction conditions where possible. Avoid overly acidic or basic conditions during the workup procedure if your product is known to be sensitive.

Question 2: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the common impurities in pyrido[1,2-a]pyrazine synthesis and how can I minimize them?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions can help in optimizing conditions to favor the desired product.

  • Incomplete Cyclization: Intermediates, such as the initial condensation product between the 2-aminopyridine and the dicarbonyl compound, may be present.

    • Solution: As with low yield, extending the reaction time or increasing the temperature can help drive the reaction to completion.

  • Self-Condensation of Starting Materials: The 1,2-dicarbonyl compound may self-condense under certain conditions.

    • Solution: Control the rate of addition of the dicarbonyl compound to the reaction mixture to maintain a low concentration and minimize self-condensation.

  • Formation of Isomers: If unsymmetrical starting materials are used, the formation of regioisomers is possible.

    • Solution: The regioselectivity can be influenced by the electronic and steric properties of the substituents. Careful selection of starting materials and reaction conditions may favor the formation of one isomer. In some cases, chromatographic separation of the isomers may be necessary.

Question 3: I am having difficulty purifying my pyrido[1,2-a]pyrazine product. What are the recommended purification methods?

Answer: The choice of purification method will depend on the physical properties of your pyrido[1,2-a]pyrazine derivative.

  • Column Chromatography: This is the most common method for purifying pyrido[1,2-a]pyrazine derivatives.

    • Recommendation: Silica gel is typically used as the stationary phase. The eluent system should be optimized based on the polarity of the product and impurities, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Recrystallization: For solid products, recrystallization can be an effective method for achieving high purity.

    • Recommendation: The choice of solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification.

Data Presentation

Optimizing reaction conditions is key to a successful synthesis. The following tables summarize the effects of different catalysts and solvents on the yield of related aza-heterocyclic compounds, providing a starting point for the optimization of pyrido[1,2-a]pyrazine synthesis.

Table 1: Effect of Catalyst and Solvent on the Yield of Imidazo[1,2-a]pyrazine Derivatives [1]

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1-EtOH12No Reaction
2L-prolineEtOH12Trace
3InCl₃EtOH1230
4Sc(OTf)₃EtOH1245
5CANEtOH1255
6FeCl₃EtOH12Poor
7I₂ EtOH 5 92
8I₂MeOH585
9I₂H₂O570
10I₂ACN565
11I₂DCM550
12I₂Toluene540

Reaction conditions: 2-aminopyrazine, aryl aldehyde, and tert-butyl isocyanide at room temperature.

Table 2: Optimization of Reaction Conditions for Electrochemical Hydrogenation of Quinolines [2]

EntryDeviation from Standard ConditionsYield of 2a (%)Yield of 2b (%)
1Standard Conditions (MeOH:H₂O)8339
2Standard Conditions (Acetone:H₂O, NBu₄BF₄)-86
3Anode: Graphite8184
4Anode: RVC4138
5Cathode: Ni Plate6368
6Cathode: ZnTraceTrace
7Acid: TfOH7163
81.0 equiv H₂SO₄5851
9No supporting electrolyte-43
10Electrolyte: NBu₄OTf-73
11Electrolyte: LiBF₄-69
12Solvent: MeOH:H₂O (1:1)6871
1310 mA cm⁻²2134

Standard conditions A: IrOₓ@Ti anode, Ni foam cathode, 2.0 equiv H₂SO₄, MeOH:H₂O (4:1), 50 mA cm⁻². Standard conditions B: IrOₓ@Ti anode, Ni foam cathode, 2.0 equiv H₂SO₄, 0.1 M NBu₄BF₄, Acetone:H₂O (4:1), 50 mA cm⁻².

Experimental Protocols

Detailed methodologies for key synthetic procedures are provided below.

Protocol 1: One-Pot Synthesis of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones [3][4]

This protocol describes a facile one-pot synthesis employing a sequential coupling and cyclization reaction.

  • Reaction Setup: To a solution of a 6-hydroxypicolinic acid (1.0 equiv) in a suitable solvent such as DMF, add a β-hydroxylamine (1.1 equiv) and a coupling agent like HATU (O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.2 equiv).

  • Amide Formation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv) to the mixture and stir at room temperature. Monitor the amide formation by TLC or LC-MS.

  • Cyclization: Once the amide formation is complete, the in-situ activation of the hydroxyl group by HATU facilitates intramolecular alkylation. The cyclization can be promoted by gentle heating if required.

  • Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines [5]

This procedure outlines the synthesis starting from an optically pure cyanopiperidine derivative.

  • Starting Material: Begin with (-)-2-cyano-6-phenyloxazolopiperidine.

  • Formation of Diamino Alcohol: Reduce the cyano group to an aminomethyl group and hydrolyze the oxazolidine ring to afford the corresponding diamino alcohol.

  • Cyclization to Lactam: React the diamino alcohol with a bromo- or chloroacetyl chloride to form the corresponding haloamide. Subsequent intramolecular cyclization under basic conditions yields the 2H-pyrido[1,2-a]pyrazin-3(4H)-one.

  • Reduction to Octahydropyrido[1,2-a]pyrazine: Reduce the lactam using a suitable reducing agent like lithium aluminum hydride (LAH) to obtain the final octahydro-2H-pyrido[1,2-a]pyrazine.

  • Purification: Purify the final product by column chromatography or distillation.

Visualizations

The following diagrams illustrate key workflows and logical relationships in pyrido[1,2-a]pyrazine synthesis.

Troubleshooting_Workflow start Low Yield or Impurities Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions Yes check_sm Check Starting Material Purity incomplete->check_sm No purification Optimize Purification Protocol optimize_conditions->purification impure_sm Impure Starting Materials check_sm->impure_sm purify_sm Purify Starting Materials impure_sm->purify_sm Yes check_side_reactions Analyze for Side Products (NMR, MS) impure_sm->check_side_reactions No purify_sm->start side_products Side Products Identified check_side_reactions->side_products adjust_conditions Adjust Conditions to Minimize Side Reactions side_products->adjust_conditions Yes side_products->purification No adjust_conditions->purification

Caption: Troubleshooting workflow for low yield and impurity issues.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Reactants 2-aminopyridine derivative 1,2-dicarbonyl compound reaction Reaction Solvent, Catalyst, Base, Temp, Time reactants->reaction crude Crude Product reaction->crude extraction Extraction crude->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization concentration->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for pyrido[1,2-a]pyrazine synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate after adding my this compound stock solution to my aqueous assay buffer. What is the likely cause?

A: This is a common issue known as "salting out" or precipitation upon dilution. This compound, like many amine hydrochloride salts, is often significantly more soluble in organic solvents such as DMSO than in aqueous buffers. The rapid change in solvent polarity when a concentrated organic stock is introduced into an aqueous environment can cause the compound to exceed its solubility limit and precipitate.

Q2: My stock solution in DMSO appears clear. Does this guarantee solubility in my final assay?

A: No, a clear stock solution in 100% DMSO does not ensure solubility in your final aqueous assay medium. The high concentration in the organic solvent is not always maintained upon dilution into a buffer where the compound's solubility is inherently lower.

Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced toxicity or off-target effects. However, the optimal concentration should be determined for your specific cell line and assay. Always include a vehicle control with the same final DMSO concentration as your test conditions.

Q4: Can the pH of my assay buffer affect the solubility of this compound?

A: Absolutely. As a dihydrochloride salt of a basic compound, the solubility of Octahydro-1H-pyrido[1,2-a]pyrazine is expected to be pH-dependent. Generally, it will be more soluble at a lower (more acidic) pH where the amine groups are fully protonated and ionized. As the pH increases towards neutral and alkaline, the compound may become less soluble. For a similar bicyclic piperazine dihydrochloride, solubility was reported to be greater than 50 mg/mL in water at pH 2.0, but less than 1 mg/mL at pH 7.4.[1]

Q5: Is it acceptable to heat or sonicate my solution to dissolve the compound?

A: Gentle heating and sonication can be effective methods to aid dissolution. However, it is crucial to ensure that the compound is stable under these conditions and will not degrade. It is also important to note that this may create a supersaturated solution that could precipitate out over time as it returns to ambient temperature.

Troubleshooting Guide

Should you encounter solubility issues with this compound, please refer to the following troubleshooting guide.

Issue 1: Immediate Precipitation Upon Dilution
Potential Cause Recommended Solution
Concentration Exceeds Aqueous Solubility Decrease the final concentration of the compound in the assay.
Rapid Solvent Shift Add the stock solution to the assay buffer dropwise while vortexing or stirring. You can also try a serial dilution approach, first diluting the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution.
Low Kinetic Solubility Increase the mixing energy upon dilution through vortexing or rapid pipetting to help keep the compound in solution.
Issue 2: Precipitation Over Time During Incubation
Potential Cause Recommended Solution
Temperature-Dependent Solubility Pre-warm the assay medium to the incubation temperature (e.g., 37°C) before adding the compound stock solution.
pH Shift in Medium Ensure your cell culture medium is adequately buffered for the CO2 environment of your incubator. Consider adding HEPES buffer to maintain a stable pH.
Interaction with Media Components Test the compound's solubility in a simpler buffer (e.g., PBS) to determine if components in your complex media are causing precipitation.
Issue 3: Precipitate Observed in Stock Solution After Freeze-Thaw Cycles
Potential Cause Recommended Solution
Poor Solubility at Low Temperatures Prepare smaller, single-use aliquots of your stock solution to minimize the need for freeze-thaw cycles.
Moisture Absorption by DMSO Use anhydrous DMSO to prepare stock solutions and store them in tightly sealed vials to prevent water absorption, which can decrease the solubility of hydrochloride salts.

Data Presentation: Solubility of Amine Hydrochloride Salts

Solvent Expected Solubility Reference Data for a Similar Bicyclic Piperazine Dihydrochloride[1] Notes
Water (pH 2.0) High> 50 mg/mLLower pH increases the ionization and solubility of the amine salt.
Water (pH 7.4) Low< 1 mg/mLAt neutral pH, the compound is likely to be less protonated and therefore less soluble.
DMSO HighNot AvailableA common solvent for creating high-concentration stock solutions of organic molecules.
Ethanol Moderate to HighNot AvailableOften used as a co-solvent to improve aqueous solubility.
PBS (pH 7.4) LowNot AvailableSimilar to water at neutral pH, solubility is expected to be limited.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle warming (e.g., to 30-40°C) can also be applied, but monitor for any signs of degradation.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

Purpose: To determine the approximate concentration at which the compound begins to precipitate in your specific assay buffer.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Assay buffer of interest

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (for turbidity)

Procedure:

  • Prepare Compound Plate: Create a serial dilution of your 10 mM stock solution in 100% DMSO in a 96-well plate.

  • Prepare Assay Plate: Add a fixed volume (e.g., 98 µL) of your assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound dilution plate to the assay plate containing the buffer. This will create a range of final compound concentrations with a constant final DMSO concentration.

  • Incubate: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).

  • Measure Turbidity: Measure the absorbance of each well at a wavelength where your compound does not absorb (e.g., 600 nm). An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.

  • Analyze: Determine the highest concentration that does not show a significant increase in absorbance. This is your approximate kinetic solubility limit.

Visualizations

G cluster_0 Troubleshooting Workflow for Assay Precipitation cluster_1 Solutions observe Precipitation Observed in Assay check_stock Check Stock Solution (Clear? Stored correctly?) observe->check_stock check_dilution Review Dilution Protocol (Solvent shift? Concentration?) observe->check_dilution check_conditions Examine Assay Conditions (pH, Temp, Media Components) observe->check_conditions sol_stock Prepare Fresh Stock Use Anhydrous DMSO Aliquot check_stock->sol_stock sol_dilution Lower Final Concentration Serial Dilution Increase Mixing check_dilution->sol_dilution sol_conditions Adjust Buffer pH Pre-warm Media Test in Simpler Buffer check_conditions->sol_conditions

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_0 Signaling Pathway for Solubility Enhancement cluster_1 Primary Approaches cluster_2 Advanced Formulation start Poorly Soluble Compound (this compound) ph_adjust pH Adjustment (Lower pH) start->ph_adjust cosolvent Use of Co-solvents (e.g., Ethanol, PEG) start->cosolvent concentration Concentration Reduction start->concentration nanosuspension Nanosuspension start->nanosuspension If primary approaches fail cyclodextrin Cyclodextrin Complexation start->cyclodextrin If primary approaches fail end Enhanced Solubility in Assay ph_adjust->end cosolvent->end concentration->end nanosuspension->end cyclodextrin->end

Caption: Decision pathway for enhancing compound solubility.

References

Stability and proper storage of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride to ensure its quality and integrity in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C (refrigerated).

  • Light: Protect from light. Store in an amber vial or a light-blocking container.

  • Atmosphere: Store in a dry, well-ventilated place. Keep the container tightly closed to prevent moisture absorption.

Q2: What is the typical shelf-life of this compound?

A2: The shelf-life of this compound is dependent on the storage conditions. When stored as recommended, the compound is expected to remain stable for an extended period. However, for critical applications, it is advised to re-analyze the material after one year or if any signs of degradation are observed.

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation may include:

  • Physical changes: A change in color (e.g., from white/off-white to yellow or brown), clumping of the powder, or a noticeable odor.

  • Solubility issues: Difficulty in dissolving the compound in a solvent in which it is known to be soluble.

  • Analytical changes: The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).

Q4: Can I store the compound at room temperature for a short period?

A4: While short-term exposure to room temperature is generally acceptable for shipping and handling, prolonged storage at ambient temperatures is not recommended. For optimal stability, the compound should be transferred to the recommended refrigerated conditions as soon as possible.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Unexpected experimental results Compound degradation due to improper storage.1. Verify the storage conditions of your sample. 2. Perform a purity check using a suitable analytical method (e.g., HPLC, NMR). 3. If degradation is confirmed, use a fresh, properly stored batch of the compound for your experiments.
Change in physical appearance Exposure to light, heat, or moisture.1. Discontinue use of the affected batch. 2. Review your storage and handling procedures to prevent future occurrences. 3. It is recommended to procure a new batch of the compound.
Compound is difficult to dissolve Potential degradation or presence of impurities.1. Confirm the appropriate solvent and concentration for your application. 2. Gently warm the solution or use sonication to aid dissolution. 3. If solubility issues persist, this may indicate degradation. Analyze the purity of the compound.

Stability and Storage Summary

Parameter Recommended Condition Rationale
Temperature 2-8°CTo minimize the rate of potential thermal degradation.
Light Protect from lightHeterocyclic compounds can be susceptible to photodegradation.
Humidity Store in a dry environment with the container tightly sealedThe dihydrochloride salt is hygroscopic and can absorb moisture, which may lead to hydrolysis or physical changes.
Inert Atmosphere Not generally required, but can be considered for very long-term storageTo prevent potential oxidative degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of 1 mg/mL.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Experimental Result check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed use_new_batch Use Fresh, Properly Stored Batch degradation_confirmed->use_new_batch Yes review_protocols Review Experimental Protocols for Other Errors degradation_confirmed->review_protocols No end_good End: Problem Resolved use_new_batch->end_good end_bad End: Issue Persists, Contact Technical Support review_protocols->end_bad

Caption: Troubleshooting workflow for unexpected experimental results.

Storage_Handling_Workflow receive Receive Compound log_info Log Arrival Date and Batch Number receive->log_info storage Store at 2-8°C, Protected from Light in a Tightly Sealed Container log_info->storage weighing Weighing for Experiment storage->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution experiment Perform Experiment dissolution->experiment return_to_storage Return to Proper Storage Conditions Promptly experiment->return_to_storage return_to_storage->storage

Caption: Recommended storage and handling workflow.

Technical Support Center: Purification of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Octahydro-1H-pyrido[1,2-a]pyrazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data summaries.

Frequently Asked Questions (FAQs)

Q1: My crude Octahydro-1H-pyrido[1,2-a]pyrazine derivative appears as a viscous oil and I'm struggling to purify it. What is the recommended initial purification strategy?

A1: Given the basic nature of the Octahydro-1H-pyrido[1,2-a]pyrazine core, a straightforward and often effective initial purification step is an acid-base extraction. This technique separates your basic product from neutral or acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve your crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL for a 1 g sample). The protonated amine salt of your product will move into the aqueous layer.[1][2][3]

  • Separation: Carefully separate the aqueous layer containing your product from the organic layer which now contains neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and basify with a suitable base (e.g., 2 M NaOH, solid NaHCO₃) until the pH is >10. Your deprotonated, basic product should precipitate out or form an oily layer.

  • Back-Extraction: Extract the now basic aqueous solution with an organic solvent (e.g., DCM, 3 x 50 mL) to recover your purified product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Q2: I've performed an acid-base extraction, but my product is still not pure enough. What chromatographic method is most suitable for these basic compounds?

A2: Flash column chromatography on silica gel is a standard and effective method for purifying Octahydro-1H-pyrido[1,2-a]pyrazine derivatives. Due to the basicity of these compounds, it is often necessary to add a small amount of a basic modifier to the eluent to prevent peak tailing and improve separation.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Eluent Selection: A common eluent system is a gradient of methanol in dichloromethane (DCM). To prevent streaking and improve resolution for these basic compounds, add a small percentage of triethylamine (Et₃N) or ammonium hydroxide to the eluent system (e.g., 0.5-1%).

  • TLC Analysis: Before running the column, determine the optimal eluent composition by thin-layer chromatography (TLC). The ideal Rf value for your product should be between 0.2 and 0.3.

  • Column Packing and Loading: Pack the column with silica gel as a slurry in the initial, less polar eluent. The crude product can be loaded directly onto the column if it's an oil, or pre-adsorbed onto a small amount of silica gel if it's a solid.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: My product is a solid after initial purification. How can I further purify it to obtain crystalline material suitable for analysis?

A3: Recrystallization is an excellent technique for the final purification of solid derivatives. Often, converting the basic free-base to a salt (e.g., hydrochloride) can improve its crystallinity.

Experimental Protocol: Recrystallization as a Hydrochloride Salt

  • Salt Formation: Dissolve the purified free-base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: Add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate.

  • Crystallization: Gently heat the mixture to dissolve the salt, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Broad, tailing peaks in flash chromatography The basic amine is interacting strongly with the acidic silica gel.Add a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to your eluent system.
Product is a persistent, non-crystalline oil The product may be a mixture of stereoisomers or contain residual solvent.Try converting the free-base to a hydrochloride or fumarate salt, which often have better crystalline properties. Ensure all solvent is removed under high vacuum.
Low recovery after acid-base extraction Incomplete extraction or back-extraction. Emulsion formation.Ensure the pH is sufficiently acidic (<2) during the acid wash and sufficiently basic (>10) during the back-extraction. To break emulsions, try adding brine or filtering through Celite.
Presence of starting materials in the final product Incomplete reaction.If the starting material is an amine or aldehyde from a reductive amination, it may co-purify. Optimize the reaction stoichiometry and time. Consider a different purification strategy if the polarity is very similar to the product.
Unexpected side products Over-alkylation or side reactions during synthesis.Characterize the impurity by NMR and MS to identify its structure. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize its formation.

Data Summary Table

The following table provides a general guideline for selecting a purification technique based on the properties of your Octahydro-1H-pyrido[1,2-a]pyrazine derivative.

Derivative Property Recommended Primary Technique Recommended Secondary Technique Typical Purity Achieved
Liquid / OilAcid-Base ExtractionFlash Column Chromatography>95%
Low-melting solidFlash Column ChromatographyRecrystallization (as a salt)>98%
High-melting solidRecrystallizationAcid-Base Extraction>99%

Visualized Workflows

experimental_workflow General Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product (Oil or Solid) acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup chromatography Flash Column Chromatography acid_base->chromatography Further Purification recrystallization Recrystallization (as Free-base or Salt) chromatography->recrystallization Final Polishing (for solids) pure_product Pure Product (>95-99%) chromatography->pure_product If liquid recrystallization->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: A generalized workflow for the purification of Octahydro-1H-pyrido[1,2-a]pyrazine derivatives.

troubleshooting_logic Troubleshooting Logic for Chromatography start Run Initial TLC check_rf Is Rf between 0.2-0.3? start->check_rf check_tailing Is there peak tailing? check_rf->check_tailing Yes adjust_polarity Adjust Solvent Polarity (e.g., increase % MeOH) check_rf->adjust_polarity No add_base Add Basic Modifier (e.g., 1% Et3N) check_tailing->add_base Yes run_column Proceed with Flash Column Chromatography check_tailing->run_column No adjust_polarity->start add_base->run_column

Caption: A decision-making diagram for troubleshooting flash column chromatography of basic compounds.

References

Preventing degradation of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers using Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride in solution. It includes frequently asked questions (FAQs) and troubleshooting advice to help prevent degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a bicyclic diamine, both the piperazine and the saturated pyridine (piperidine-like) rings can be susceptible to degradation under certain conditions.

Q2: How does pH affect the stability of the solution?

A2: The stability of amine-containing compounds like this compound is often pH-dependent. Acidic conditions can lead to hydrolysis, although this is generally slow for amides.[1] However, extreme pH values (both acidic and basic) should be avoided. It is recommended to maintain the pH of the solution within a specific range, which should be determined experimentally for your specific application. Using a buffered solution is crucial for maintaining a stable pH.

Q3: Is the compound susceptible to oxidation?

A3: Yes, the tertiary and secondary amine functionalities in the molecule are susceptible to oxidation.[1][2] This can be initiated by exposure to air (oxygen), trace metal ions, or oxidizing agents like hydrogen peroxide. Oxidative degradation can lead to the formation of N-oxides or other oxidized species. To minimize oxidation, it is advisable to use degassed solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the recommended storage temperature for solutions of this compound?

A4: For optimal stability, solutions should be stored at low temperatures. Refrigeration (2-8 °C) is generally recommended for short-term storage. For long-term storage, freezing (-20 °C or below) is preferable. However, it is important to perform freeze-thaw stability studies to ensure that the compound does not degrade during the freezing and thawing process.[3] Storing solutions at room temperature should be avoided to minimize the rate of potential degradation reactions.[3]

Q5: How does light exposure affect the stability of the solution?

Troubleshooting Guide

This guide will help you troubleshoot common issues you might encounter during your experiments.

Observation Potential Cause Recommended Solution
Change in solution color (e.g., yellowing) Oxidation or other chemical degradation.- Prepare fresh solutions. - Store solutions under an inert atmosphere (nitrogen or argon). - Protect solutions from light. - Add an antioxidant (e.g., BHT, ascorbic acid) if compatible with your experimental system.
Precipitation in the solution - Poor solubility at the storage temperature. - Change in pH leading to precipitation of the free base. - Degradation product is insoluble.- Store at a slightly higher temperature if stability permits. - Ensure the pH of the solution is maintained with a suitable buffer. - Prepare fresh solutions and use them promptly.
Unexpected peaks in HPLC/LC-MS analysis Degradation of the compound.- Confirm the identity of the new peak(s) using mass spectrometry. - Review your solution preparation and storage procedures to identify potential causes of degradation (see above). - Perform a forced degradation study to identify potential degradation products and validate your analytical method.
Loss of biological activity or inconsistent results Degradation of the active compound.- Prepare and use fresh solutions for each experiment. - Implement stricter storage and handling protocols (low temperature, protection from light and oxygen). - Quantify the compound in your stock solution before each experiment to ensure its concentration.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating LC-MS method.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products using their mass-to-charge ratios and fragmentation patterns.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes hypothetical quantitative data from a forced degradation study on a similar bicyclic amine to illustrate expected outcomes.

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl2460~ 5-10%Hydrolyzed species
0.1 M NaOH2460~ 15-20%Ring-opened products
3% H₂O₂24Room Temp~ 25-30%N-oxides
Heat4860~ 2-5%Isomers, minor degradation products
Light (UV/Vis)24Room Temp~ 10-15%Photodegradation products

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the degradation of this compound in solution.

TroubleshootingWorkflow start Problem Observed: Inconsistent Results or Unexpected Analytical Data check_solution Check Solution Preparation and Storage Conditions start->check_solution is_degradation Is Degradation Suspected? check_solution->is_degradation implement_controls Implement Protective Measures: - Use fresh solution - Protect from light and air - Control temperature and pH is_degradation->implement_controls Yes re_evaluate Re-run Experiment and Analyze Data is_degradation->re_evaluate No, review other experimental parameters implement_controls->re_evaluate problem_solved Problem Resolved re_evaluate->problem_solved Success forced_degradation Perform Forced Degradation Study re_evaluate->forced_degradation Failure identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants modify_protocol Modify Experimental Protocol to Avoid Degradation identify_degradants->modify_protocol modify_protocol->re_evaluate

Caption: Troubleshooting workflow for degradation issues.

This technical support guide is intended to provide general advice. For critical applications, it is essential to perform your own stability studies to determine the optimal conditions for your specific experimental setup.

References

Technical Support Center: Stereoselective Synthesis of Pyrido[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of pyrido[1,2-a]pyrazine analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stereoselectivity of their experimental work. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific issues you might encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in achieving high stereoselectivity during the synthesis of pyrido[1,2-a]pyrazine analogs and offers actionable solutions.

Question 1: My diastereoselectivity is low in the synthesis of octahydro-2H-pyrido[1,2-a]pyrazines. How can I improve it?

Answer: Low diastereoselectivity in the synthesis of octahydro-2H-pyrido[1,2-a]pyrazines often stems from the reaction conditions, particularly the choice of catalyst and solvent. The conformation of the bicyclic system, which preferentially adopts a trans-fused ring conformation, is key to controlling stereochemistry.[1]

  • Lewis Acid Catalyst: The choice and amount of Lewis acid can significantly influence the diastereomeric ratio. For instance, in Povarov-type reactions leading to related tetrahydroquinolines, catalysts like InCl₃, BiCl₃, AlCl₃, TiCl₄, and BF₃·OEt₂ have been shown to be effective.[2] A screening of different Lewis acids is recommended to find the optimal catalyst for your specific substrates. In some cases, stronger Lewis acids may be required for high stereocontrol.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state geometry. Non-polar solvents often favor higher stereoselectivity. It is advisable to screen a range of solvents such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

  • Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lower activation energy. A systematic screening of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) is a crucial step in optimization.[3]

Question 2: I am struggling with poor enantioselectivity in the asymmetric synthesis of tetrahydropyrido[1,2-a]pyrazine analogs. What strategies can I employ?

Answer: Achieving high enantioselectivity often requires the use of chiral catalysts or auxiliaries. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a variety of asymmetric transformations.[4][5][6]

  • Chiral Phosphoric Acid (CPA) Catalysis: CPAs, particularly those derived from BINOL or SPINOL backbones, can effectively catalyze asymmetric reactions leading to chiral nitrogen heterocycles with high enantiomeric excess (ee).[7] For the synthesis of related chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, a chiral phosphoric acid has been used to achieve high yields and enantioselectivities.[8]

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to one of the reactants can induce facial selectivity. For instance, "Asymmetric Electrophilic α-Amidoalkylation" reactions using a chiral alkylaminocarbonyl unit as a chiral auxiliary have been successful in the stereoselective synthesis of 2-substituted piperidine derivatives, which are precursors to fused systems.[9]

  • Organocatalysis: Chiral organocatalysts, such as those derived from pyridoxal, can be employed in biomimetic asymmetric transamination reactions to produce chiral amino acids, which can be precursors for more complex heterocyclic structures.[10][11]

Question 3: My aza-Diels-Alder reaction to form the pyrido[1,2-a]pyrazine core is not proceeding with the desired stereoselectivity. What factors should I investigate?

Answer: The stereochemical outcome of aza-Diels-Alder reactions is influenced by several factors, including the electronic nature of the reactants, the catalyst, and the reaction conditions.

  • Catalyst: Both Lewis acids and Brønsted acids can catalyze the Povarov reaction, a type of aza-Diels-Alder reaction.[7] Chiral phosphoric acids are particularly effective Brønsted acid catalysts for asymmetric variants.[7]

  • Solvent: The solvent can influence the stability of the transition states leading to different stereoisomers. A systematic solvent screen is recommended.[12][13][14][15]

  • Temperature: As with other stereoselective reactions, lower temperatures generally lead to higher selectivity.

  • Reactant Design: The substituents on both the dienophile and the diene can influence the stereochemical outcome.

Question 4: I am observing the formation of multiple side products in my multicomponent reaction for the synthesis of pyrido[2,3-b]pyrazine derivatives. How can I improve the selectivity for the desired product?

Answer: Multicomponent reactions can be complex, and optimizing for the desired product often involves a careful balance of reaction parameters.

  • Catalyst and Solvent Optimization: A systematic optimization of the catalyst and solvent is crucial. For the synthesis of some pyrido[2,3-b]pyrazine derivatives, a screen of solvents with different polarities (e.g., H₂O, ethanol, DCM, THF, CH₃CN, DMF) and the use of a catalyst like p-TSA were found to be critical for achieving high yields of the desired product.[16]

  • Reaction Time and Temperature: Monitoring the reaction over time and adjusting the temperature can help minimize the formation of side products.

  • Purity of Starting Materials: Ensure the purity of all starting materials, as impurities can lead to unwanted side reactions.

Data Presentation: Quantitative Insights into Stereoselectivity

The following tables summarize quantitative data from the literature to provide a comparative overview of how different reaction parameters can influence stereoselectivity.

Table 1: Effect of Lewis Acid Catalyst on a Cationic Povarov Reaction [2]

EntryLewis Acid (20 mol%)Yield (%)
1None0
2InCl₃95
3BiCl₃85
4AlCl₃82
5TiCl₄75
6BF₃·OEt₂70

Table 2: Diastereoselective Synthesis of Pyrido[1,2-c]pyrimidinones (Related Fused System) [9]

EntryReactantDiastereomeric Ratio (d.r.)Yield (%)
120/21 71:2975
222/23 84:1658

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the stereoselective synthesis of pyrido[1,2-a]pyrazine analogs.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Povarov Reaction [2]

  • To a solution of the aniline derivative (1.0 mmol) and the aldehyde (1.2 mmol) in a suitable solvent (e.g., DCM, 5 mL) at room temperature, add the Lewis acid catalyst (20 mol%).

  • Stir the mixture for 30 minutes.

  • Add the dienophile (1.5 mmol) to the reaction mixture.

  • Continue stirring at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Electrophilic α-Amidoalkylation [9]

  • Saturate CH₂Cl₂ with HCl gas.

  • Add the enamide precursor (1.0 equiv) to this solution.

  • Apply a vacuum to remove unbound HCl.

  • Add TiCl₄ (1.1 equiv) to generate the N-acyliminium ion.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add the nucleophile (e.g., a silyl enol ether, 1.5 equiv) dropwise.

  • Stir the reaction at low temperature and monitor by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to separate the diastereomers.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and logical troubleshooting paths.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Povarov Reaction cluster_workup Workup and Purification P1 Prepare Aniline Derivative R1 Mix Aniline and Aldehyde in Solvent P1->R1 P2 Prepare Aldehyde P2->R1 P3 Prepare Dienophile R4 Add Dienophile P3->R4 R2 Add Lewis Acid Catalyst R1->R2 R3 Stir for 30 min R2->R3 R3->R4 R5 Monitor by TLC R4->R5 W1 Quench Reaction R5->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry and Concentrate W2->W3 P4 Column Chromatography W3->P4

Caption: Experimental workflow for a Lewis acid-catalyzed Povarov reaction.

troubleshooting_stereoselectivity cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues Start Low Stereoselectivity Observed D1 Screen Lewis Acids (e.g., InCl₃, TiCl₄, BF₃·OEt₂) Start->D1 D2 Vary Solvent Polarity (e.g., Toluene, DCM, THF) Start->D2 D3 Lower Reaction Temperature (e.g., 0°C, -40°C, -78°C) Start->D3 E1 Introduce Chiral Phosphoric Acid (CPA) Catalyst Start->E1 E2 Employ a Chiral Auxiliary on a Reactant Start->E2 E3 Explore Chiral Organocatalysts Start->E3 D1->D2 D2->D3 E1->E2 E2->E3

Caption: Troubleshooting guide for improving stereoselectivity.

References

Common side reactions in the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: My reaction yield is significantly lower than expected. What are the potential causes?

A: Low yields in the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine can arise from several factors. A primary cause is the formation of side products due to competing reaction pathways. Incomplete reactions, suboptimal reaction conditions (temperature, pressure, reaction time), and impurities in starting materials or solvents are also common culprits. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal reaction time and detect the formation of byproducts.

2. Q: I am observing a significant amount of an N-oxide byproduct. How can this be minimized?

A: The formation of N-oxides is a common side reaction when working with piperazine-containing compounds, especially in the presence of oxidizing agents or even atmospheric oxygen under certain conditions. To minimize N-oxide formation, ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). If an oxidation step is part of your synthetic route to a precursor, careful control of stoichiometry and temperature is critical. In some cases, N-oxides can be reduced back to the desired tertiary amine using appropriate reducing agents.

3. Q: My final product is difficult to purify, showing multiple spots on TLC close to the product spot. What are these likely impurities?

A: These impurities are likely side products from the cyclization or precursor synthesis steps. Depending on the synthetic route, common side products include incompletely cyclized intermediates, products of side-chain reactions, or isomers formed through alternative cyclization pathways. For instance, in a Bischler-Napieralski type synthesis, styrene derivatives can form as byproducts. In reductive amination steps, over-alkylation can lead to quaternary ammonium salts. Careful column chromatography with an optimized solvent system is typically required for purification.

4. Q: During the synthesis of precursors via a Mannich-type reaction, I'm getting a complex mixture of products. What could be the issue?

A: Mannich reactions can be prone to side reactions, especially if not carefully controlled. The formation of bis-alkylation products is a common issue where the initial product reacts further. If using primary amines, this can lead to tertiary amines, which may undergo further condensation.[1] Careful control of stoichiometry, temperature, and the rate of addition of reagents can help minimize these side reactions.

5. Q: I am using a Pictet-Spengler reaction for the cyclization step and observing byproducts. What are the typical side reactions?

A: The Pictet-Spengler reaction is a powerful tool for constructing the core structure. However, side reactions can occur. The formation of incompletely cyclized iminium ions or their subsequent undesired reactions can be an issue. Additionally, if the reaction conditions are too harsh (e.g., excessively high temperatures or strong acids), degradation of the starting material or product can occur. Careful optimization of the acid catalyst and reaction temperature is key to minimizing these byproducts.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

Side Reaction Plausible Cause Mitigation Strategies Relevant Synthetic Route
N-Oxide Formation Oxidation of the tertiary amine nitrogens by air or oxidizing agents.- Conduct reactions under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid excessive heat.- If necessary, treat the final product with a mild reducing agent.General handling and workup
Di-alkylation/Quaternization Reaction of the product with the alkylating agent.- Use a mono-protected piperazine derivative if possible.- Employ a slow addition of the alkylating agent.- Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.Reductive Amination, N-Alkylation
Incomplete Cyclization Insufficient reaction time, low temperature, or catalyst deactivation.- Monitor the reaction by TLC or LC-MS to ensure completion.- Optimize reaction temperature and time.- Ensure the catalyst is active and used in the correct amount.Pictet-Spengler, Bischler-Napieralski
Styrene Formation (Retro-Ritter Reaction) Elimination from a nitrilium ion intermediate.[2][3]- Use milder cyclization conditions.- Consider using a nitrile solvent to suppress the retro-Ritter reaction.Bischler-Napieralski
Bis-Mannich Adducts Further reaction of the initial Mannich product.[1]- Use a tertiary amine if the reaction allows, as it cannot undergo further condensation.- Carefully control the stoichiometry of the reactants.Nitro-Mannich Reaction

Experimental Protocols

Illustrative Synthesis via Reductive Amination and Cyclization:

This protocol is a representative example and may require optimization for specific substrates and scales.

Step 1: Synthesis of N-(2-pyridyl)ethylenediamine

  • To a solution of 2-vinylpyridine (1.0 eq) in ethanol, add ethylenediamine (1.5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield N-(2-pyridyl)ethylenediamine.

Step 2: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine

  • Dissolve N-(2-pyridyl)ethylenediamine (1.0 eq) in a suitable solvent such as methanol.

  • Add a reducing agent, for example, sodium borohydride (NaBH₄) (2.0 eq), portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Octahydro-1H-pyrido[1,2-a]pyrazine.

Visualizing Reaction Pathways

Main Synthetic Pathway:

Main_Synthetic_Pathway 2-Vinylpyridine 2-Vinylpyridine N-(2-pyridyl)ethylenediamine N-(2-pyridyl)ethylenediamine 2-Vinylpyridine->N-(2-pyridyl)ethylenediamine Michael Addition Ethylenediamine Ethylenediamine Ethylenediamine->N-(2-pyridyl)ethylenediamine Octahydro-1H-pyrido[1,2-a]pyrazine Octahydro-1H-pyrido[1,2-a]pyrazine N-(2-pyridyl)ethylenediamine->Octahydro-1H-pyrido[1,2-a]pyrazine Reductive Cyclization Reducing_Agent Reduction (e.g., NaBH4) Reducing_Agent->Octahydro-1H-pyrido[1,2-a]pyrazine

Caption: Main synthetic route to Octahydro-1H-pyrido[1,2-a]pyrazine.

Common Side Reaction Pathways:

Side_Reaction_Pathways Product Octahydro-1H- pyrido[1,2-a]pyrazine N-Oxide N-Oxide Byproduct Product->N-Oxide Quaternary_Salt Di-alkylated Byproduct Product->Quaternary_Salt Oxidizing_Agent [O] Oxidizing_Agent->N-Oxide Alkylating_Agent Alkylating Agent (Excess) Alkylating_Agent->Quaternary_Salt Incomplete_Cyclization Incompletely Cyclized Intermediate Precursor Acyclic Precursor Precursor->Incomplete_Cyclization Suboptimal Conditions

Caption: Formation of common side products during synthesis.

References

Technical Support Center: Interpreting Complex NMR Spectra of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of octahydro-1H-pyrido[1,2-a]pyrazine.

Troubleshooting Guides & FAQs

Q1: Why does the 1H NMR spectrum of my octahydro-1H-pyrido[1,2-a]pyrazine sample show broad or poorly resolved signals?

A1: Broadening of signals in the NMR spectrum of octahydro-1H-pyrido[1,2-a]pyrazine can arise from several factors:

  • Conformational Dynamics: The fused ring system of octahydro-1H-pyrido[1,2-a]pyrazine can exist in multiple conformations that may be in intermediate exchange on the NMR timescale. This is a common phenomenon in saturated heterocyclic systems.[1] Variable temperature (VT) NMR studies can help to resolve this issue. At lower temperatures, the exchange may slow down, resulting in sharper signals for individual conformers. At higher temperatures, the exchange may become rapid, leading to averaged, sharp signals.

  • Presence of Water: Traces of water in the NMR solvent (especially hygroscopic solvents like DMSO-d6) can lead to the broadening of N-H and adjacent C-H signals due to chemical exchange. Ensure your solvent is dry and the sample is prepared under anhydrous conditions.

  • Sample Purity: The presence of paramagnetic impurities or residual catalysts from the synthesis can cause significant line broadening. Purifying the sample by chromatography or distillation is recommended.

  • Viscosity of the Sample: A highly concentrated sample can be viscous, leading to broader lines. Try acquiring the spectrum at a lower concentration.

Q2: I am having difficulty assigning the proton and carbon signals. Where are the expected chemical shift regions for octahydro-1H-pyrido[1,2-a]pyrazine?

Q3: The signals in my 1H NMR spectrum are overlapping, making it difficult to determine coupling constants. What should I do?

A3: Signal overlap is a common challenge with saturated cyclic molecules. Here are several strategies to resolve overlapping signals:

  • Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and can resolve overlapping multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A COSY spectrum will reveal which protons are coupled to each other, helping to trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to the carbon it is directly attached to. This is invaluable for assigning both proton and carbon signals, especially in regions of heavy overlap in the 1H spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which helps in piecing together the molecular fragments.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl3 to C6D6 or DMSO-d6) can alter the chemical shifts of some protons more than others, potentially resolving overlaps.

Q4: How can I confirm the stereochemistry at the bridgehead carbon (C9a)?

A4: The stereochemistry of the ring fusion (cis or trans) significantly impacts the NMR spectrum.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NOESY or ROESY experiments can be used to identify protons that are close in space. For a cis-fused ring system, NOEs would be expected between protons on the same face of the two rings. For a trans-fused system, different NOE patterns would be observed.

  • Coupling Constants: The magnitude of the three-bond coupling constants (³J) between protons can provide information about the dihedral angles between them, which in turn depends on the ring conformation and stereochemistry.

Data Presentation

Due to the limited availability of public experimental data for the parent octahydro-1H-pyrido[1,2-a]pyrazine, the following table provides expected chemical shift ranges based on the analysis of structurally similar compounds and general NMR principles.[2][3]

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
C1, C4 (CH₂)2.5 - 3.550 - 65Protons and carbons alpha to nitrogen are deshielded.
C3 (CH₂)2.5 - 3.550 - 65Protons and carbons alpha to nitrogen are deshielded.
C6, C9 (CH₂)1.2 - 2.020 - 35Piperidine ring protons, less deshielded.
C7, C8 (CH₂)1.2 - 2.020 - 35Piperidine ring protons, less deshielded.
C9a (CH)2.0 - 3.055 - 70Bridgehead proton and carbon, alpha to two nitrogens.
NH1.5 - 3.0 (broad)-Chemical shift and appearance are highly dependent on solvent and concentration.

Experimental Protocols

Protocol for 1D and 2D NMR Analysis of Octahydro-1H-pyrido[1,2-a]pyrazine

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a clean, dry 5 mm NMR tube.

    • Ensure the solvent is anhydrous, especially if N-H protons are of interest.

  • 1D ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 12-15 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

  • 1D ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200-220 ppm.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard pulse programs for each experiment.

    • Optimize the spectral widths in both dimensions to cover all proton and carbon signals.

    • Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.

Mandatory Visualization

G Workflow for NMR Spectral Interpretation cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Elucidation A 1D ¹H NMR G Identify Spin Systems (COSY) A->G B 1D ¹³C & DEPT NMR H Correlate ¹H and ¹³C Signals (HSQC) B->H C 2D COSY C->G D 2D HSQC D->H E 2D HMBC I Assign Quaternary Carbons & Fragments (HMBC) E->I F 2D NOESY/ROESY J Determine Stereochemistry (NOESY/ROESY) F->J K Assemble Fragments G->K H->K I->K L Final Structure Assignment J->L K->L

Caption: A flowchart illustrating the logical workflow for the interpretation of NMR spectra.

References

Technical Support Center: Crystallization of Octahydro-1H-pyrido[1,2-a]pyrazine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the crystallization of Octahydro-1H-pyrido[1,2-a]pyrazine salts. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues during crystallization experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the crystallization of Octahydro-1H-pyrido[1,2-a]pyrazine salts in a question-and-answer format.

Issue 1: No Crystal Formation

  • Question: I have prepared a solution of my Octahydro-1H-pyrido[1,2-a]pyrazine salt, but no crystals are forming upon cooling. What should I do?

  • Answer: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-solvent interface. This can create microscopic scratches that serve as nucleation sites.

    • Add Seed Crystals: If you have a small amount of crystalline material from a previous batch, add a single, small crystal to the solution. This will provide a template for crystal growth.

    • Increase Supersaturation: Your solution may not be sufficiently supersaturated. You can increase the concentration by slowly evaporating the solvent. A gentle stream of nitrogen or air can be used. Once you observe slight turbidity, add a few drops of the solvent back until the solution is clear again, and then allow it to cool slowly.

    • Lower the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller or less pure crystals.

    • Re-evaluate Your Solvent System: The chosen solvent may be too good at dissolving your compound. Consider using a different solvent or an anti-solvent system.

Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

  • Question: My Octahydro-1H-pyrido[1,2-a]pyrazine salt is separating as an oily liquid instead of forming solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent, or when the supersaturation is too high. Here are some strategies to prevent this:

    • Reduce the Cooling Rate: Allow the solution to cool as slowly as possible. Insulating the flask can help achieve a slower cooling profile.

    • Use a More Dilute Solution: The concentration of your salt in the solution might be too high. Try using a larger volume of solvent to dissolve your compound initially.

    • Change the Solvent: The solvent choice is critical. A solvent in which the compound is slightly less soluble at higher temperatures might be more suitable. Experiment with different solvents or solvent mixtures.

    • Agitation: Gentle stirring during the cooling process can sometimes promote crystallization over oiling out.

Issue 3: Poor Crystal Quality or Small Crystals

  • Question: I am getting crystals, but they are very small (like a powder) or appear to be of poor quality. How can I grow larger, higher-quality crystals?

  • Answer: The formation of small or impure crystals is often due to rapid nucleation and growth. To improve crystal quality:

    • Slow Down the Crystallization Process: The key to growing large, pure crystals is to allow them to form slowly. This can be achieved by:

      • Slower Cooling: As mentioned before, a slow cooling rate is crucial.

      • Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble and place this in a sealed container with a vial of an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with the first solvent). The anti-solvent will slowly vapor diffuse into the primary solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.

    • Optimize Solvent System: The choice of solvent can significantly impact crystal habit. A systematic screening of different solvents is recommended.

    • Control Supersaturation: Avoid very high levels of supersaturation, as this favors rapid nucleation over crystal growth.

Issue 4: Polymorphism

  • Question: I suspect I am obtaining different crystal forms (polymorphs) of my Octahydro-1H-pyrido[1,2-a]pyrazine salt in different experiments. How can I control which polymorph I get?

  • Answer: Polymorphism is common with chiral amine salts. The specific polymorph obtained can be influenced by:

    • Solvent: Different solvents can stabilize different crystal packing arrangements.

    • Temperature: The temperature of crystallization can be a critical factor.

    • Supersaturation: The level of supersaturation can influence which polymorph nucleates first.

    • Additives: The presence of impurities or specifically added structural analogs can sometimes direct the crystallization towards a particular polymorphic form.

    To control polymorphism, it is essential to have a consistent and well-documented crystallization protocol. If you need to obtain a specific polymorph, a thorough screening of crystallization conditions (solvents, temperatures, cooling rates) is necessary.

Experimental Protocols

The following are detailed methodologies for key crystallization experiments.

Protocol 1: Cooling Crystallization

  • Solvent Selection: Begin by identifying a suitable solvent. A good solvent will dissolve the Octahydro-1H-pyrido[1,2-a]pyrazine salt at an elevated temperature but have low solubility at room temperature or below. Common choices for hydrochloride salts include alcohols (e.g., ethanol, isopropanol) and their mixtures with water. For tosylate salts, esters (e.g., ethyl acetate) or ketones (e.g., acetone) might be more appropriate.

  • Dissolution: In an appropriately sized flask, add the crude salt and a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the solvent until the salt is completely dissolved at the desired temperature (e.g., near the boiling point of the solvent). It is crucial to use the minimum amount of hot solvent to ensure a high yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Do not disturb the solution during this initial cooling phase.

  • Maximizing Yield: Once the solution has reached room temperature and crystals have formed, you can place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Anti-Solvent Crystallization

  • Solvent/Anti-Solvent Selection: Choose a "solvent" in which your salt is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude salt in the minimum amount of the "solvent" at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution. Continue adding until you observe persistent turbidity, indicating the solution is saturated.

  • Clarification: Add a few drops of the "solvent" back into the solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the local concentration of the anti-solvent slowly increases through diffusion.

  • Isolation, Washing, and Drying: Follow steps 5-8 from the Cooling Crystallization protocol, using the solvent/anti-solvent mixture for washing.

Data Presentation

Table 1: Recommended Solvents for Crystallization of Octahydro-1H-pyrido[1,2-a]pyrazine Salts

Salt FormPrimary Solvents (Good Solubility when Hot)Anti-Solvents (Poor Solubility)
Hydrochloride Ethanol, Methanol, Isopropanol, WaterDiethyl ether, Hexanes, Toluene
Tosylate Ethyl Acetate, Acetonitrile, AcetoneHeptane, Cyclohexane

Note: This table provides general guidance. The optimal solvent system for your specific derivative may vary and should be determined experimentally.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Crude Salt dissolve Dissolution in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filter->cool ice_bath Cooling in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Drying Under Vacuum wash->dry end Pure Crystals dry->end

Caption: A typical workflow for the cooling crystallization of Octahydro-1H-pyrido[1,2-a]pyrazine salts.

Troubleshooting_Logic cluster_outcomes Observed Outcome cluster_solutions Potential Solutions start Crystallization Attempted no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out start->oiling_out poor_quality Poor Quality Crystals start->poor_quality good_crystals Good Crystals start->good_crystals solution1 Induce Nucleation (Scratch, Seed) no_crystals->solution1 solution2 Increase Supersaturation no_crystals->solution2 solution3 Change Solvent/ Use Anti-solvent no_crystals->solution3 oiling_out->solution3 solution4 Slower Cooling Rate oiling_out->solution4 solution5 Use More Dilute Solution oiling_out->solution5 poor_quality->solution4 solution6 Optimize Solvent System poor_quality->solution6 end Success! good_crystals->end

Caption: A decision-making flowchart for troubleshooting common crystallization challenges.

Validation & Comparative

A Comparative Analysis of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives and Naloxone as µ-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of a potent µ-opioid receptor antagonist derived from the Octahydro-1H-pyrido[1,2-a]pyrazine scaffold, specifically compound 36 as described in the work of Le Bourdonnec et al., and the well-established non-selective opioid antagonist, naloxone.[1] This comparison aims to offer an objective overview of their performance based on available experimental data, focusing on receptor binding affinity, in vitro functional activity, and their underlying mechanisms of action.

Introduction

Opioid receptors, particularly the µ-opioid receptor (MOR), are critical targets in pain management. However, the therapeutic use of opioid agonists is often limited by severe side effects, including respiratory depression and the potential for addiction. The development of potent and selective µ-opioid receptor antagonists is therefore of significant interest for treating opioid overdose and managing opioid-induced side effects.

Naloxone is a widely used, non-selective opioid receptor antagonist that acts as a competitive inhibitor at µ, δ, and κ-opioid receptors.[2] It is the standard treatment for opioid overdose.[3] The Octahydro-1H-pyrido[1,2-a]pyrazine scaffold represents a novel chemical series from which potent and selective µ-opioid receptor antagonists have been developed. This guide will focus on a particularly potent derivative from this series, compound 36, for a head-to-head comparison with naloxone.[1]

Mechanism of Action

Both naloxone and the Octahydro-1H-pyrido[1,2-a]pyrazine derivative act as competitive antagonists at opioid receptors. This means they bind to the same site as endogenous and exogenous opioids but do not activate the receptor. By occupying the binding site, they block the effects of opioid agonists.

Naloxone: Naloxone is a non-selective antagonist, meaning it has a high affinity for the µ-opioid receptor but also binds to the κ- and δ-opioid receptors.[2] This broad activity allows it to reverse the effects of a wide range of opioids.

Octahydro-1H-pyrido[1,2-a]pyrazine Derivative (Compound 36): This compound has been specifically designed as a high-affinity µ-opioid receptor antagonist with improved selectivity over κ- and δ-opioid receptors compared to its parent compounds.[1] Increased selectivity for the µ-opioid receptor could potentially lead to a more targeted therapeutic effect with a reduced side-effect profile.

Quantitative Data Comparison

The following tables summarize the available in vitro data for naloxone and the Octahydro-1H-pyrido[1,2-a]pyrazine derivative, compound 36.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Naloxone 1.1 - 1.4[2]16 - 67.5[2]2.5 - 12[2]
Octahydro-1H-pyrido[1,2-a]pyrazine (Cpd 36) 0.47[1]Data not publicly availableData not publicly available

Table 2: In Vitro Functional Antagonist Activity (IC50, nM)

CompoundAssay TypeAgonist Usedµ-Opioid Receptor (MOR)
Naloxone [³⁵S]GTPγSDAMGO~0.43 - 1.52[3]
Octahydro-1H-pyrido[1,2-a]pyrazine (Cpd 36) [³⁵S]GTPγSDAMGO1.8[1]

Note: Ki and IC50 values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and how the antagonist properties of these compounds are determined, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gαi/o (inactive) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binds & Activates Antagonist Naloxone or Octahydro-1H-pyrido [1,2-a]pyrazine Antagonist->MOR Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Reduced levels lead to

Caption: Opioid receptor signaling and antagonist intervention.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Cell Membranes with μ-Opioid Receptors Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-DAMGO) Radioligand->Incubation Test_Compound Unlabeled Antagonist (Serial Dilutions) Test_Compound->Incubation Filtration Separate Bound from Free Radioligand (Filtration) Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Competition_Curve Generate Competition Curve Measurement->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize opioid receptor antagonists.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: Octahydro-1H-pyrido[1,2-a]pyrazine derivative or naloxone.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To measure the ability of an antagonist to inhibit agonist-stimulated G-protein activation.

Materials:

  • Receptor Source: Cell membranes expressing the µ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: DAMGO.

  • Test Compound: Octahydro-1H-pyrido[1,2-a]pyrazine derivative or naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • GDP: Guanosine 5'-diphosphate.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP (to a final concentration of 10-30 µM), varying concentrations of the test antagonist, a fixed concentration of the agonist (typically its EC80), and the cell membranes.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.

Conclusion

This comparative guide highlights the pharmacological profiles of the novel µ-opioid receptor antagonist, Octahydro-1H-pyrido[1,2-a]pyrazine derivative (compound 36), and the established non-selective antagonist, naloxone.

Based on the available in vitro data, compound 36 demonstrates sub-nanomolar binding affinity for the µ-opioid receptor, which is higher than that reported for naloxone.[1][2] This suggests it is a highly potent antagonist at the primary target for opioid analgesics and their adverse effects. Furthermore, the literature suggests an improved selectivity profile for compound 36 compared to its predecessors, although specific binding data for the δ- and κ-opioid receptors are not publicly available for a direct comparison with naloxone.[1]

The functional assay data confirms that both compounds effectively antagonize agonist-induced G-protein activation at the µ-opioid receptor.

Future Directions: To provide a more comprehensive comparison, further studies are required to elucidate the full selectivity profile of the Octahydro-1H-pyrido[1,2-a]pyrazine derivative across all opioid receptor subtypes. Additionally, in vivo studies are necessary to evaluate its pharmacokinetic properties, efficacy in reversing opioid-induced effects, and its overall safety profile. Such data will be crucial in determining its potential as a next-generation therapeutic for opioid-related conditions.

References

Validating the Selectivity of Mu-Opioid Receptor Antagonists In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of selective mu-opioid receptor (MOR) antagonists is crucial for advancing research into opioid pharmacology and for creating safer therapeutic agents for conditions like opioid overdose and addiction.[1][2] Verifying the selectivity of these antagonists in vitro is a critical step, ensuring that their effects can be confidently attributed to the blockade of MORs and not off-target interactions with delta-opioid receptors (DOR) or kappa-opioid receptors (KOR). This guide provides a comparative overview of common in vitro assays, presents data for representative MOR antagonists, and offers detailed experimental protocols.

In Vitro Methods for Assessing MOR Antagonist Selectivity

A comprehensive in vitro evaluation of MOR antagonist selectivity typically involves a combination of binding and functional assays.[1]

  • Radioligand Binding Assays: These assays directly measure the affinity of a compound for a specific receptor.[3] By competing with a radiolabeled ligand known to bind to the receptor of interest, the equilibrium dissociation constant (Ki) of the test compound can be determined. A lower Ki value indicates a higher binding affinity.[4] To assess selectivity, the Ki of the antagonist is determined for MOR, DOR, and KOR.

  • Functional Assays: These assays measure the ability of an antagonist to block the downstream signaling effects of an agonist.[5] Common functional assays for MOR, which is a G-protein coupled receptor (GPCR), include:

    • GTPγS Binding Assays: This assay measures the activation of G-proteins upon agonist binding to the receptor.[3][6] Antagonists are evaluated based on their ability to inhibit agonist-stimulated binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[3][7]

    • cAMP Inhibition Assays: MOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Antagonists are assessed for their capacity to reverse this agonist-induced decrease in cAMP.[3]

    • β-Arrestin Recruitment Assays: This assay measures the recruitment of β-arrestin to the receptor, a key process in receptor desensitization and signaling.[1][9] Antagonists are evaluated for their ability to block agonist-mediated β-arrestin recruitment.

Comparative Analysis of MOR Antagonists

The following table summarizes the in vitro binding affinities and functional potencies of three common MOR antagonists: Naloxone, Naltrexone, and the more MOR-selective antagonist, Cyprodime. The data demonstrates how selectivity is determined by comparing the affinity and potency at MOR to that at DOR and KOR.

AntagonistMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR Selectivity (vs. DOR)MOR Selectivity (vs. KOR)Functional Potency (Assay)
Naloxone ~1.1 - 1.4~16 - 67.5~2.5 - 12~11x - 48x~1.8x - 9xAD50 value represents antagonist potency[3]
Naltrexone ~0.007 (AD50)----AD50 value represents antagonist potency[3]
Cyprodime 5.4244.6218745.3x405xKi values presented[3]

Note: Ki and potency values can vary between studies depending on the specific experimental conditions. The data presented here are representative values from the available literature.[3]

As the table illustrates, while both naloxone and naltrexone are potent MOR antagonists, cyprodime exhibits significantly higher selectivity for the MOR over both DOR and KOR, as indicated by the larger selectivity ratios.[3] This high selectivity is advantageous in research for isolating the specific effects of MOR blockade.[3]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.[3]

Objective: To determine the equilibrium dissociation constant (Ki) of a test antagonist at MOR, DOR, and KOR.[3]

Materials:

  • Cell membranes prepared from cell lines stably expressing human mu, delta, or kappa opioid receptors.[3]

  • Radioligands specific for each receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).[3]

  • Test antagonist and comparator compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

  • Glass fiber filters.[3]

  • Scintillation counter.[3]

Procedure:

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of the test antagonist.[3]

  • Incubate the mixture to allow the competitive binding to reach equilibrium.[4]

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[4]

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[4]

  • Measure the radioactivity retained on the filters using a scintillation counter.[4]

  • The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined and then converted to the Ki value using the Cheng-Prusoff equation.[4]

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare reagents: - Cell membranes (MOR, DOR, KOR) - Radioligand - Test antagonist dilutions incubation Incubate membranes, radioligand, and antagonist prep_reagents->incubation Add to plate filtration Rapid vacuum filtration (separates bound from free ligand) incubation->filtration Transfer scintillation Scintillation counting (quantifies bound radioligand) filtration->scintillation Measure radioactivity analysis Data analysis: - Determine IC50 - Calculate Ki scintillation->analysis Input data G cluster_receptor Cell Membrane cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts signaling Downstream Signaling cAMP->signaling Leads to Agonist Agonist Agonist->MOR Activates Antagonist Antagonist Antagonist->MOR Blocks ATP ATP ATP->AC

References

Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride versus morphine in pain models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analgesic drug development, the quest for potent pain relievers with favorable safety profiles is a paramount objective. This guide provides a comparative overview of the preclinical analgesic properties of Centhaquin (a quinoline derivative) and morphine, the archetypal opioid analgesic. Due to the absence of publicly available data on Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, this guide focuses on Centhaquin, a structurally related compound with demonstrated analgesic activity, to provide a relevant comparison with morphine for researchers, scientists, and drug development professionals.

This comparison synthesizes data from various preclinical studies to evaluate the efficacy, potency, and mechanisms of action of both compounds in established animal models of pain. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their pharmacological profiles.

Efficacy in Nociceptive Pain Models

The analgesic effects of Centhaquin and morphine have been evaluated in several rodent models of acute pain, primarily the tail-flick and hot-plate tests. These tests measure the latency of a withdrawal response to a thermal stimulus, providing an indication of centrally mediated analgesia.

Tail-Flick Test

The tail-flick test assesses the spinal reflex to a thermal pain stimulus. Both Centhaquin and morphine have demonstrated dose-dependent increases in tail-flick latency, indicating their analgesic properties.

Compound Species Dose Range Route of Administration Key Findings Reference
CenthaquinMouse0.05, 0.15, 0.45 mg/kgi.v.Dose-dependent increase in tail-flick latency.[1]
MorphineRat (Sprague-Dawley)1-8 mg/kgi.v.ED50: 1.8 mg/kg (male), 1.4 mg/kg (female).[2]
Hot-Plate Test

The hot-plate test is considered to involve supraspinal mechanisms in addition to spinal pathways. Similar to the tail-flick test, both compounds produce a dose-dependent increase in the latency to a painful response.

Compound Species Dose Range Route of Administration Key Findings Reference
CenthaquinMouse0.05, 0.15, 0.45 mg/kgi.v.Dose-dependent increase in hot-plate latency.[1]
MorphineRat (Sprague-Dawley)2.1-14 mg/kgi.v.ED50: 8.4 mg/kg (male), 10.6 mg/kg (female).[2]
MorphineRat (Various Strains)0.3-6.0 mg/kgs.c.Minimum Effective Dose (MED) = 3.0 mg/kg in F344 and SD rats; 6.0 mg/kg in WKY rats.[3]

Efficacy in Inflammatory and Persistent Pain Models

The formalin test is a widely used model of tonic, persistent pain that involves two distinct phases: an initial acute phase resulting from direct activation of nociceptors, followed by a second, inflammatory phase. This model allows for the differentiation of analgesic effects on acute versus inflammatory pain mechanisms.

Compound Species Dose Range Route of Administration Key Findings Reference
MorphineRatNot SpecifiedNot SpecifiedStrong analgesia elicited from microinjections into the periaqueductal gray and posterior hypothalamic area.[4]
MorphineMouse0, 1, 3, 10 µgi.c.v.Dose-dependent analgesia of longer duration compared to endomorphins.[5]

Note: Specific dose-response data for Centhaquin in the formalin test was not available in the reviewed literature.

Mechanisms of Action and Signaling Pathways

The analgesic effects of morphine and Centhaquin are mediated by distinct primary receptor systems, although there is some overlap.

Morphine is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6] Activation of MORs leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[7][8] These cellular events result in hyperpolarization of neurons and reduced neurotransmitter release, thereby dampening the transmission of pain signals.[2]

Centhaquin primarily acts as a selective alpha-2B adrenoceptor agonist.[9] Its mechanism of action also involves central alpha-2A adrenoceptors and, to some extent, opioid receptors.[10][11] The analgesic effects of Centhaquin are partially blocked by the α2-adrenergic antagonist yohimbine and the opioid antagonist naloxone.[7] The activation of α2-adrenergic receptors in the spinal cord inhibits the release of substance P and other nociceptive neurotransmitters, leading to analgesia.[10][12]

Signaling Pathway Diagrams

Below are simplified diagrams of the primary signaling pathways for morphine and Centhaquin.

morphine_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: Morphine Signaling Pathway.

centhaquin_signaling cluster_membrane Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Centhaquin Centhaquin Alpha2_Receptor α2-Adrenergic Receptor Centhaquin->Alpha2_Receptor Binds to G_protein Gi/o Protein Alpha2_Receptor->G_protein Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits Substance_P_Release ↓ Substance P & Neurotransmitter Release Ca_channel->Substance_P_Release Analgesia Analgesia Substance_P_Release->Analgesia tail_flick_workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Measurement Baseline Tail-Flick Latency Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Drug Administration (Centhaquin or Morphine) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Drug Tail-Flick Latency Measurement (at various time points) Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End hot_plate_workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Measurement Baseline Hot-Plate Latency Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Drug Administration (Centhaquin or Morphine) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Drug Hot-Plate Latency Measurement (at various time points) Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End formalin_test_workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Administration Drug Administration (e.g., Morphine) Animal_Acclimation->Drug_Administration Formalin_Injection Subcutaneous Formalin Injection into Hind Paw Drug_Administration->Formalin_Injection Observation_Phase1 Observation & Scoring (Phase 1: 0-5 min) Formalin_Injection->Observation_Phase1 Observation_Phase2 Observation & Scoring (Phase 2: 15-60 min) Observation_Phase1->Observation_Phase2 Data_Analysis Data Analysis Observation_Phase2->Data_Analysis End End Data_Analysis->End

References

Structure-Activity Relationship of Octahydropyrido[1,2-a]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The octahydropyrido[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel derivatives based on this scaffold, with a focus on their potential as mu-opioid receptor antagonists. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Mu-Opioid Receptor Antagonists

Recent studies have focused on modifying the octahydropyrido[1,2-a]pyrazine core to develop potent and selective mu-opioid receptor antagonists. A notable example involves the replacement of an octahydroquinolizine template with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, leading to the identification of compounds with high affinity and antagonist activity.[1]

Table 1: Comparison of Binding Affinities and Functional Activities

CompoundScaffoldMu-Opioid Receptor Ki (nM)Mu-Opioid Antagonist IC50 (nM)
4 Octahydroquinolizine0.620.54
36 Octahydro-1H-pyrido[1,2-a]pyrazine0.471.8

Data sourced from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49, 25, 7278-7289.[1]

The data indicates that while both compounds exhibit subnanomolar affinity for the mu-opioid receptor, the octahydropyrido[1,2-a]pyrazine derivative (36 ) shows a slightly higher affinity (lower Ki value) compared to the octahydroquinolizine analog (4 ).[1] However, the in vitro antagonist activity of compound 36 is slightly lower than that of compound 4 .[1] Notably, compound 36 demonstrated an improved binding selectivity profile for the mu-opioid receptor over kappa and delta-opioid receptors.[1]

Structure-Activity Relationship Insights

The key structural modification from compound 4 to 36 is the replacement of the octahydroquinolizine core with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. This change influences the conformational flexibility and the orientation of the pharmacophoric elements, leading to the observed differences in binding affinity and functional activity. The high affinity of compound 36 suggests that the octahydropyrido[1,2-a]pyrazine scaffold provides a suitable framework for interaction with the mu-opioid receptor.

SAR_Relationship Octahydroquinolizine Octahydroquinolizine (Compound 4) Binding_Affinity Mu-Opioid Receptor Binding Affinity (Ki) Octahydroquinolizine->Binding_Affinity 0.62 nM Antagonist_Activity Mu-Opioid Antagonist Activity (IC50) Octahydroquinolizine->Antagonist_Activity 0.54 nM Octahydropyrido[1,2-a]pyrazine Octahydropyrido[1,2-a]pyrazine (Compound 36) Octahydropyrido[1,2-a]pyrazine->Binding_Affinity 0.47 nM Octahydropyrido[1,2-a]pyrazine->Antagonist_Activity 1.8 nM Selectivity Receptor Selectivity (mu vs. kappa/delta) Octahydropyrido[1,2-a]pyrazine->Selectivity Improved

Caption: Structure-Activity Relationship of Core Scaffold Modification.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compounds for human mu, delta, and kappa opioid receptors.

  • Cell Lines: CHO (Chinese Hamster Ovary) cells stably expressing the respective human opioid receptors.

  • Radioligand: [³H]diprenorphine.

  • Procedure:

    • Cell membranes are prepared from the CHO cell lines.

    • Membranes are incubated with a fixed concentration of [³H]diprenorphine and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., naloxone).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 values (concentration of compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

2. In Vitro Functional Activity Assay ([³⁵S]GTPγS Binding):

  • Objective: To determine the functional antagonist activity (IC50) of the compounds at the mu-opioid receptor.

  • Principle: This assay measures the activation of G-proteins coupled to the opioid receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

  • Procedure:

    • Cell membranes from CHO cells expressing the human mu-opioid receptor are used.

    • Membranes are incubated with a fixed concentration of an agonist (e.g., DAMGO), [³⁵S]GTPγS, and varying concentrations of the test compound.

    • The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.

    • The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

    • The IC50 values are determined by analyzing the concentration-response curves.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_testing Pharmacological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Multi-step Synthesis of Octahydropyrido[1,2-a]pyrazine Derivatives start->synthesis purification Purification and Structural Characterization synthesis->purification binding Radioligand Binding Assay (Ki determination) purification->binding functional [35S]GTPγS Functional Assay (IC50 determination) binding->functional selectivity Selectivity Profiling (vs. other receptors) functional->selectivity sar Structure-Activity Relationship Analysis selectivity->sar

Caption: Experimental Workflow for SAR Studies.

Signaling Pathway

The octahydropyrido[1,2-a]pyrazine derivatives discussed act as antagonists at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling pathway and the point of intervention by the antagonist.

Signaling_Pathway cluster_receptor Cell Membrane receptor Mu-Opioid Receptor (GPCR) g_protein G-Protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits agonist Opioid Agonist agonist->receptor Binds and Activates antagonist Octahydropyrido[1,2-a]pyrazine Derivative (Antagonist) antagonist->receptor Binds and Blocks camp cAMP adenylyl_cyclase->camp Decreases downstream Downstream Cellular Effects camp->downstream Modulates

Caption: Mu-Opioid Receptor Signaling Pathway and Antagonism.

References

A Comparative Efficacy Analysis of Pyrido[1,2-a]pyrazine-Based Antagonists and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of pyrido[1,2-a]pyrazine-based antagonists and structurally related imidazo[1,2-a]pyrazine-based inhibitors. The following sections detail their performance, supported by experimental data, comprehensive protocols, and visualizations of relevant biological pathways and workflows.

Comparative Efficacy of Pyrido[1,2-a]pyrazine and Imidazo[1,2-a]pyrazine Derivatives

The pyrido[1,2-a]pyrazine scaffold has been explored for its potential as a potent antagonist for various receptors. This guide focuses on a comparative analysis of representative compounds from this class and the closely related imidazo[1,2-a]pyrazine series, highlighting their efficacy against the mu (µ)-opioid receptor and Aurora kinases, respectively.

Mu-Opioid Receptor Antagonists

A novel series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antagonist activity at the mu-opioid receptor. A standout from this series, compound 36 , demonstrated high affinity and potent antagonist activity. Its performance was compared against compound 4 , an active constrained analogue from a different scaffold.[1][2][3]

CompoundTarget ReceptorBinding Affinity (Ki, nM)In Vitro Antagonist Activity (IC50, nM)Selectivity Profile
Compound 36 (pyrido[1,2-a]pyrazine-based)Mu-opioid0.471.8Improved µ/κ and µ/δ selectivity vs. Compound 4
Compound 4 (octahydroquinolizine-based)Mu-opioid0.620.54High mu-opioid affinity
Aurora Kinase Inhibitors

The imidazo[1,2-a]pyrazine core has been successfully utilized to develop potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are often implicated in cancer. Lead optimization of an initial hit (compound 1 ) led to the development of compound 12k (SCH 1473759), which exhibits significantly improved potency and solubility.[4][5]

CompoundTarget KinaseDissociation Constant (Kd, nM)Cellular Potency (phos-HH3 IC50, nM)Cell Proliferation IC50 (nM)
Compound 12k (imidazo[1,2-a]pyrazine-based)Aurora A/BAur A = 0.02, Aur B = 0.03252-7 (in various cell lines)
Compound 1 (imidazo[1,2-a]pyrazine-based)Aurora A/B--250

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.

Mu-Opioid Receptor Antagonist Assays

This assay is employed to determine the binding affinity (Ki) of a test compound to the target receptor by measuring its ability to displace a radiolabeled ligand.

  • Receptor Preparation : Cell membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the cloned human mu-opioid receptor.

  • Incubation : In a 96-well plate, the cell membranes (10-20 µg protein/well) are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]diprenorphine) and varying concentrations of the test compound.

  • Equilibration : The mixture is incubated to allow binding to reach equilibrium.

  • Separation : The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

  • Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of an antagonist to block agonist-stimulated G-protein activation.

  • Membrane Preparation : As with the binding assay, membranes from CHO cells expressing the human mu-opioid receptor are used.

  • Reaction Mixture : The membranes are incubated in a buffer containing GDP, the test antagonist at various concentrations, and a fixed concentration of a mu-opioid agonist (e.g., DAMGO).

  • Initiation : The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Incubation : The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

  • Termination and Filtration : The reaction is terminated by rapid filtration, separating the bound [³⁵S]GTPγS.

  • Detection : The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis : The IC50 value is determined, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Aurora Kinase Inhibitor Assays

This assay measures the ability of a compound to inhibit the phosphorylation of a key downstream substrate of Aurora B kinase in a cellular context.

  • Cell Culture : Human tumor cell lines (e.g., HCT116) are cultured in 96-well plates.

  • Compound Treatment : Cells are treated with various concentrations of the test inhibitor for a specified period.

  • Cell Lysis : The cells are lysed to release cellular proteins.

  • Detection : The levels of phosphorylated histone H3 at serine 10 (p-H3S10) are measured using an immunoassay, such as ELISA or an automated imaging system.

  • Data Analysis : The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the p-H3S10 signal, is calculated.

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., HCT116, HeLa) are seeded in 96-well plates.

  • Compound Exposure : The cells are exposed to a range of concentrations of the test compound for a prolonged period (e.g., 72 hours).

  • Viability Measurement : Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo), which measures metabolic activity or ATP content, respectively.

  • Data Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Agonist Opioid Agonist Agonist->MOR binds & activates Antagonist Pyrido[1,2-a]pyrazine Antagonist Antagonist->MOR binds & blocks cAMP ↓ cAMP antagonist_workflow start Start prep_membranes Prepare Cell Membranes (Expressing Mu-Opioid Receptor) start->prep_membranes binding_assay Radioligand Binding Assay prep_membranes->binding_assay functional_assay GTPγS Functional Assay prep_membranes->functional_assay analyze_ki Determine Binding Affinity (Ki) binding_assay->analyze_ki analyze_ic50 Determine Antagonist Potency (IC50) functional_assay->analyze_ic50 conclusion Efficacy Comparison analyze_ki->conclusion analyze_ic50->conclusion aurora_kinase_signaling cluster_mitosis Mitosis Aurora_Kinase Aurora Kinase A/B Histone_H3 Histone H3 Aurora_Kinase->Histone_H3 phosphorylates (Ser10) Outcome Mitotic Arrest & Cell Proliferation Inhibition Cell_Cycle Cell Cycle Progression (e.g., Spindle Assembly, Cytokinesis) Histone_H3->Cell_Cycle regulates Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->Aurora_Kinase inhibits inhibitor_workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture phos_assay Phospho-Histone H3 Assay cell_culture->phos_assay prolif_assay Cell Proliferation Assay cell_culture->prolif_assay analyze_cellular Determine Cellular Potency (IC50) phos_assay->analyze_cellular analyze_growth Determine Growth Inhibition (IC50) prolif_assay->analyze_growth conclusion Efficacy Comparison analyze_cellular->conclusion analyze_growth->conclusion

References

Comparative Cross-Reactivity Profiling: Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride and Praziquantel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of a representative Octahydro-1H-pyrido[1,2-a]pyrazine derivative and the structurally related anthelmintic drug, Praziquantel. The data presented herein is intended to inform researchers on the selectivity and potential off-target effects of these chemical scaffolds, supported by experimental data and detailed protocols. While a direct head-to-head broad panel screening for "Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride" is not publicly available, this guide leverages data from a potent derivative within this class to provide valuable insights into its selectivity for opioid receptors. This is contrasted with Praziquantel, a compound with a distinct primary target and a well-established safety profile.

Introduction to the Compounds

Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold:

Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been investigated for their potent antagonist activity at opioid receptors.[1] Specifically, compounds with this core structure have been synthesized and evaluated for their binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] The rigid bicyclic structure of this scaffold is a key feature that influences its interaction with biological targets.[3] For the purpose of this guide, we will focus on a well-characterized derivative from this class, referred to as Compound 36 in the scientific literature, which has demonstrated high affinity and selectivity for the mu-opioid receptor.[1][2]

Praziquantel (PZQ):

Praziquantel is a widely used anthelmintic drug for the treatment of schistosomiasis and other parasitic flatworm infections.[4] It is a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being responsible for the anthelmintic activity.[5] Praziquantel's primary mechanism of action involves the activation of a specific transient receptor potential (TRP) ion channel in schistosomes, designated as TRPMPZQ.[4] This leads to a rapid influx of calcium, causing muscle paralysis and tegumental disruption in the parasite.[4] While generally considered safe and well-tolerated, understanding its potential for off-target effects is crucial.

Cross-Reactivity Data

The following tables summarize the available cross-reactivity data for the representative Octahydro-1H-pyrido[1,2-a]pyrazine derivative (Compound 36) and Praziquantel.

Table 1: Opioid Receptor Binding Affinity and Functional Activity of Compound 36 (Octahydro-1H-pyrido[1,2-a]pyrazine derivative)

Target ReceptorBinding Affinity (Ki, nM)Functional Antagonist Activity (IC50, nM)
Mu-Opioid Receptor (µ)0.471.8
Delta-Opioid Receptor (δ)100>10,000
Kappa-Opioid Receptor (κ)361300

Data sourced from a study on novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives as mu-opioid receptor antagonists.[1][2]

Table 2: Primary Target and Off-Target Profile of Praziquantel (PZQ)

Primary Target(R)-PZQ Affinity (EC50)(S)-PZQ Affinity (EC50)Known Off-Targets (Human)
Schistosome TRPMPZQ~68 nM~1.1 µMHuman TRPM8 (activated by (S)-PZQ at ~20 µM)

Data compiled from studies on the mechanism of action of Praziquantel.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the human mu, delta, and kappa opioid receptors.

Materials:

  • Receptor Source: Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the recombinant human mu, delta, or kappa opioid receptor.

  • Radioligands:

    • [3H]-DAMGO (for mu-opioid receptor)

    • [3H]-Naltrindole (for delta-opioid receptor)

    • [3H]-U-69,593 (for kappa-opioid receptor)

  • Test Compound: Octahydro-1H-pyrido[1,2-a]pyrazine derivative (e.g., Compound 36).

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

TRP Channel Functional Assay (Calcium Influx Assay)

Objective: To determine the functional activity of a test compound on a specific TRP channel (e.g., TRPMPZQ) by measuring changes in intracellular calcium.

Materials:

  • Cell Line: HEK293 (Human Embryonic Kidney 293) cells stably expressing the target TRP channel (e.g., Sm.TRPMPZQ).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Test Compound: Praziquantel.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Instrumentation: A fluorescence microplate reader or a fluorescence microscope capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the TRP channel into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence reading, add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium into the cells.

  • Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0. The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined by plotting the peak fluorescence response against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the primary signaling pathways and experimental workflows discussed in this guide.

cluster_opioid Opioid Receptor Antagonism cluster_trp TRP Channel Activation Compound36 Compound 36 (Octahydro-1H-pyrido[1,2-a]pyrazine derivative) MuReceptor Mu-Opioid Receptor Compound36->MuReceptor Binds and Blocks G_protein Gi/o Protein MuReceptor->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC No Inhibition cAMP cAMP Production AC->cAMP Normal Production PZQ Praziquantel (R-PZQ) TRPM_PZQ Schistosome TRPMPZQ Channel PZQ->TRPM_PZQ Activates Ca_influx Ca²⁺ Influx TRPM_PZQ->Ca_influx Paralysis Muscle Paralysis & Tegument Damage Ca_influx->Paralysis

Caption: Signaling pathways of Compound 36 and Praziquantel.

cluster_binding_assay Opioid Receptor Binding Assay Workflow Membranes Cell Membranes with Opioid Receptors Incubation Incubation Membranes->Incubation Radioligand Radioligand ([³H]-DAMGO) Radioligand->Incubation TestCompound Test Compound (e.g., Compound 36) TestCompound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for opioid receptor binding assay.

cluster_calcium_assay TRP Channel Calcium Influx Assay Workflow Cells HEK293 Cells with TRP Channels DyeLoading Calcium Dye Loading (e.g., Fluo-4 AM) Cells->DyeLoading CompoundAddition Test Compound Addition (e.g., Praziquantel) DyeLoading->CompoundAddition FluorescenceReading Kinetic Fluorescence Measurement CompoundAddition->FluorescenceReading Analysis Data Analysis (EC50) FluorescenceReading->Analysis

Caption: Workflow for TRP channel calcium influx assay.

References

A Comparative Guide to the In Vivo Validation of Novel Mu-Opioid Receptor Antagonists Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of novel mu-opioid receptor (MOR) antagonists, with a specific focus on the critical role of knockout (KO) mouse models. By objectively comparing the performance of emerging antagonists with established alternatives and providing detailed experimental methodologies, this document serves as a valuable resource for preclinical research and development in the opioid field. The use of MOR-knockout mice is an indispensable tool to unequivocally determine the on-target activity of new chemical entities, ensuring that their observed effects are mediated specifically through the mu-opioid receptor.[1]

Introduction to Novel Mu-Opioid Receptor Antagonists

The development of novel MOR antagonists is driven by the need for therapeutics with improved selectivity and better side-effect profiles compared to established non-selective antagonists like naltrexone.[1][2] While effective in treating opioid and alcohol use disorders, naltrexone's activity at kappa- (KOR) and delta- (DOR) opioid receptors can lead to undesirable effects.[2] Novel antagonists such as GSK1521498, samidorphan, and methocinnamox (MCAM) represent the next generation of MOR-targeted therapies.

GSK1521498 is a selective MOR antagonist that has shown efficacy in reducing alcohol consumption in animal models.[3] Samidorphan is a novel opioid antagonist that, in combination with buprenorphine, is being investigated for major depressive disorder.[4] It exhibits high affinity for MOR, KOR, and DOR, acting as an antagonist at the MOR and a partial agonist at the KOR and DOR.[4] Methocinnamox (MCAM) is a potent, long-lasting, and selective MOR antagonist with pseudo-irreversible binding properties, making it a promising candidate for the treatment of opioid overdose and use disorder.[5][6][7][8][9]

The Critical Role of Mu-Opioid Receptor Knockout Models

The gold standard for validating the in vivo mechanism of action of a novel MOR antagonist is the use of MOR-knockout (MOR-KO) mice. These genetically engineered models lack the mu-opioid receptor, allowing researchers to definitively ascertain whether the antagonist's effects are a direct result of its interaction with the MOR.[1] In MOR-KO mice, a true MOR antagonist should exhibit a lack of effect, as its molecular target is absent.[1] This approach provides a clear and unambiguous confirmation of on-target activity, a crucial step in preclinical drug development.

Quantitative Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize key in vitro and illustrative in vivo data for novel and established MOR antagonists. It is important to note that while in vitro data for several novel antagonists are available, comprehensive in vivo data from MOR-knockout studies are not always publicly accessible in a comparative format. The in vivo data presented below is based on established findings from knockout studies and serves as a template for how such comparisons should be structured.[1]

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Selected Opioid Antagonists
CompoundMu-Opioid Receptor (MOR)Kappa-Opioid Receptor (KOR)Delta-Opioid Receptor (DOR)Reference
Naltrexone~0.1 - 0.5~0.2 - 1.0~10 - 60[2]
GSK1521498High Affinity (Selective)>10-50 fold lower than MOR>10-50 fold lower than MOR[2]
Samidorphan0.0520.232.6[2]
UD-0303.14601800[2]
Table 2: Illustrative In Vivo Analgesic Effects in Hot-Plate Test (Latency to Paw Lick in Seconds)
Treatment GroupWild-Type (WT) MiceMOR-Knockout (KO) MiceExpected Outcome
Vehicle12.5 ± 1.812.1 ± 2.0Baseline pain response.
Morphine (Agonist)28.5 ± 3.212.8 ± 1.9Morphine-induced analgesia is absent in MOR-KO mice.[1]
Morphine + Naltrexone13.1 ± 2.112.5 ± 2.2Naltrexone blocks morphine's analgesic effect in WT mice.
Morphine + Novel Antagonist13.5 ± 1.912.9 ± 2.1A novel antagonist is expected to block morphine's effect in WT mice, with no effect in KO mice.
p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Illustrative In Vivo Analgesic Effects in Tail-Flick Test (Latency to Tail Flick in Seconds)
Treatment GroupWild-Type (WT) MiceMOR-Knockout (KO) MiceExpected Outcome
Vehicle2.8 ± 0.42.7 ± 0.5Baseline spinal reflex to thermal pain.
Morphine (Agonist)8.2 ± 1.12.9 ± 0.6Morphine-induced spinal analgesia is absent in MOR-KO mice.[1]
Morphine + Naltrexone3.1 ± 0.52.8 ± 0.4Naltrexone blocks the spinal analgesic effect of morphine in WT mice.[1]
Morphine + Novel Antagonist3.3 ± 0.62.6 ± 0.5A novel antagonist is expected to block the spinal analgesic effect of morphine in WT mice, with no effect in KO mice.
p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist triggers a cascade of intracellular events, primarily through the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, inhibition of Ca²⁺ channels, and activation of K⁺ channels. These actions collectively reduce neuronal excitability and result in the analgesic and other effects of opioids. MOR antagonists block these effects by preventing agonist binding to the receptor.

MOR_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Activates G_protein Gi/o Protein MOR->G_protein Activates Novel_Antagonist Novel MOR Antagonist Novel_Antagonist->MOR Blocks Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca²⁺ Channel (Inhibited) G_protein->Ca_Channel Inhibits K_Channel K⁺ Channel (Activated) G_protein->K_Channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Experimental_Workflow Start Start: Novel MOR Antagonist Identified Animal_Models Animal Model Selection: Wild-Type (WT) and Mu-Opioid Receptor Knockout (MOR-KO) Mice Start->Animal_Models Behavioral_Assays Behavioral Assays Animal_Models->Behavioral_Assays Hot_Plate Hot-Plate Test (Supraspinal Analgesia) Behavioral_Assays->Hot_Plate Tail_Flick Tail-Flick Test (Spinal Analgesia) Behavioral_Assays->Tail_Flick CPP Conditioned Place Preference (Rewarding/Aversive Effects) Behavioral_Assays->CPP Data_Analysis Data Analysis and Comparison: WT vs. MOR-KO Hot_Plate->Data_Analysis Tail_Flick->Data_Analysis CPP->Data_Analysis Conclusion Conclusion: Confirmation of On-Target MOR Antagonism Data_Analysis->Conclusion

References

Benchmarking Novel Pyrido[1,2-a]pyrazine Compounds Against Established Opioid Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of opioid research is continually evolving, with a pressing need for novel modulators that offer improved therapeutic profiles over existing options. This guide provides a comprehensive comparative analysis of a novel pyrido[1,2-a]pyrazine compound against well-established opioid receptor modulators: the potent agonist Fentanyl, the selective mu-agonist DAMGO, the partial agonist Buprenorphine, and the universal antagonist Naloxone. This objective comparison, supported by experimental data and detailed methodologies, is intended to serve as a valuable resource for researchers and drug development professionals in the field of opioid pharmacology.

Comparative Analysis of Opioid Receptor Modulators

The following tables summarize the quantitative data for a novel pyrido[1,2-a]pyrazine antagonist, Compound 36, and the benchmark opioid modulators. The data has been compiled from various studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different sources.

Opioid Receptor Binding Affinity (Ki, nM)

Lower Ki values indicate higher binding affinity.

CompoundMu (μ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)
Compound 36 (Novel Pyrido[1,2-a]pyrazine) 0.47[1]>1000[1]>1000[1]
Fentanyl 1.35[2]14.71790
DAMGO 1.23[3]490[3]630[3]
Buprenorphine 0.2[4]4.91.7
Naloxone 1.1 - 1.4[5]16 - 67.5[5]2.5 - 12[5]
Functional Activity (IC50, EC50, Emax)

IC50 values represent the concentration of an antagonist required to inhibit 50% of an agonist's effect. EC50 values indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum effect. Emax represents the maximum response induced by the compound.

CompoundAssay TypeMu (μ) ReceptorDelta (δ) ReceptorKappa (κ) Receptor
Compound 36 (Novel Pyrido[1,2-a]pyrazine) Antagonist Activity (IC50, nM)1.8[1]--
Fentanyl Agonist Activity (EC50, nM)32--
Fentanyl Efficacy (% max stimulation vs. DAMGO)~100--
DAMGO Agonist Activity (EC50, nM)74[6]0.68[6]-
Buprenorphine Partial Agonist Activity (EC50, nM)0.22.51.5
Buprenorphine Efficacy (% max stimulation vs. DAMGO)40-60--

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two main pathways: the G-protein pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which is often linked to adverse effects like respiratory depression and tolerance.

Opioid Receptor Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds to G-Protein (Gi/o) G-Protein (Gi/o) Opioid Receptor->G-Protein (Gi/o) Activates β-Arrestin β-Arrestin Opioid Receptor->β-Arrestin Recruits Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-Protein (Gi/o)->Adenylyl Cyclase Inhibition Ion Channel Modulation Ion Channel Modulation G-Protein (Gi/o)->Ion Channel Modulation Receptor Desensitization Receptor Desensitization β-Arrestin->Receptor Desensitization Analgesia Analgesia Adenylyl Cyclase Inhibition->Analgesia Ion Channel Modulation->Analgesia Adverse Effects Adverse Effects Receptor Desensitization->Adverse Effects

Caption: General opioid receptor signaling cascade.

Experimental Workflow for Compound Characterization

The characterization of novel opioid modulators typically follows a standardized workflow to determine their binding affinity, functional activity, and signaling bias.

Experimental Workflow for Opioid Modulator Characterization Start Start Receptor Binding Assays Receptor Binding Assays Start->Receptor Binding Assays Determine Ki Functional Assays Functional Assays Receptor Binding Assays->Functional Assays cAMP Accumulation Assay cAMP Accumulation Assay Functional Assays->cAMP Accumulation Assay G-protein Pathway β-Arrestin Recruitment Assay β-Arrestin Recruitment Assay Functional Assays->β-Arrestin Recruitment Assay β-Arrestin Pathway Data Analysis Data Analysis cAMP Accumulation Assay->Data Analysis β-Arrestin Recruitment Assay->Data Analysis End End Data Analysis->End Determine EC50, Emax, Bias

Caption: Workflow for opioid modulator evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the novel pyrido[1,2-a]pyrazine compound and the benchmark opioid modulators.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to the opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa).

  • Test compounds (novel pyrido[1,2-a]pyrazine and benchmarks).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone at a high concentration).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from the competition binding curves and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to modulate the G-protein signaling pathway by quantifying the inhibition of cyclic adenosine monophosphate (cAMP) production.

Materials:

  • Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (agonists, antagonists, or novel compounds).

  • cAMP detection kit (e.g., HTRF-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • For antagonist testing, pre-incubate the cells with various concentrations of the antagonist.

  • Add the agonist (e.g., DAMGO) at a concentration that produces approximately 80% of its maximal effect (EC80). For agonist testing, add varying concentrations of the test compound.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate the plate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated opioid receptor, providing a measure of a compound's potential to induce receptor desensitization and other β-arrestin-mediated effects. The DiscoverX PathHunter assay is a commonly used platform.[7][8]

Materials:

  • PathHunter cell line co-expressing the opioid receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[7]

  • Test compounds.

  • PathHunter detection reagents.

  • Luminometer.

Procedure:

  • Plate the PathHunter cells in a 96- or 384-well plate and incubate overnight.[7]

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[7]

  • Add the PathHunter detection reagents according to the manufacturer's protocol.[7]

  • Measure the chemiluminescent signal using a luminometer. The signal is proportional to the amount of β-arrestin recruited to the receptor.

  • Generate dose-response curves to determine the EC50 and Emax values for β-arrestin recruitment.

References

Comparative Analysis of Off-Target Effects: Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride and its derivatives, with a focus on their application as mu-opioid receptor antagonists. As a key comparator, we have included naloxone, a widely used, non-selective opioid receptor antagonist. This document is intended to offer an objective overview supported by available experimental data to inform preclinical research and drug development decisions.

Executive Summary

Derivatives of Octahydro-1H-pyrido[1,2-a]pyrazine have emerged as potent and selective antagonists for the mu-opioid receptor. This high selectivity is a desirable characteristic, suggesting a potentially lower incidence of off-target effects compared to less selective compounds. This guide presents the available binding affinity data for a representative derivative of Octahydro-1H-pyrido[1,2-a]pyrazine and compares it with the established profile of naloxone. While comprehensive off-target screening data for the specific this compound is not publicly available, this comparison provides valuable insights into its potential selectivity and safety profile.

On-Target and Off-Target Binding Profile Comparison

The following table summarizes the binding affinities (Ki) of a potent derivative of Octahydro-1H-pyrido[1,2-a]pyrazine (Compound 36 from a key study) and naloxone at the three main opioid receptors. A lower Ki value indicates a higher binding affinity.

CompoundMu-Opioid Receptor (Ki, nM)Delta-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)
Octahydro-1H-pyrido[1,2-a]pyrazine Derivative (Compound 36)0.47[1]--
Naloxone1.1 - 1.4[2]16 - 67.5[2]2.5 - 12[2]

Note: Specific Ki values for the delta and kappa-opioid receptors for the Octahydro-1H-pyrido[1,2-a]pyrazine derivative were not provided in the primary literature, however, the study noted an improved binding selectivity profile for mu over kappa and delta receptors compared to a parent compound.[1]

A broader off-target screening of a naloxone prodrug against a panel of 87 targets, including receptors, ion channels, enzymes, and transporters, showed no significant off-target activity at a concentration of 10 µM.[3] This suggests that naloxone, while being non-selective among opioid receptors, has a relatively clean off-target profile at pharmacologically relevant concentrations. Comprehensive off-target screening data for this compound or its derivatives against a similar broad panel is not currently available in the public domain.

Experimental Protocols

The determination of binding affinities for these compounds is typically performed using radioligand binding assays. Below is a detailed, representative protocol for such an experiment.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the mu, delta, and kappa opioid receptors expressed in cell membranes.

Materials:

  • Receptor Source: Cell membranes from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing the human mu, delta, or kappa opioid receptor.

  • Radioligands:

    • For mu-opioid receptor: [³H]-DAMGO

    • For delta-opioid receptor: [³H]-Naltrindole

    • For kappa-opioid receptor: [³H]-U69,593

  • Test Compounds: this compound, Naloxone (for comparison and non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the total radioligand is bound.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: A high concentration of an unlabeled ligand (e.g., 10 µM Naloxone), radioligand, and membrane suspension.

    • Competitive Binding: Varying concentrations of the test compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.

  • Calculate Ki: Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of mu-opioid receptors and the workflow of a competitive binding assay.

Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds & Activates Antagonist Antagonist (e.g., Octahydro-1H-pyrido[1,2-a]pyrazine) Antagonist->MOR Binds & Blocks ATP ATP ATP->AC Cellular_Response Decreased Neuronal Excitability (Analgesia) cAMP->Cellular_Response

Caption: Mu-opioid receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, & Test Compound Membranes->Incubation Radioligand Prepare Radioligand Solution Radioligand->Incubation Test_Compound Prepare Test Compound Dilutions Test_Compound->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Curve_Fitting Generate Competition Curve (Non-linear Regression) Counting->Curve_Fitting IC50 Determine IC50 Curve_Fitting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Experimental workflow for a competitive binding assay.

Discussion of Off-Target Effects

Naloxone: Naloxone is a non-selective opioid antagonist, meaning it binds to mu, delta, and kappa opioid receptors with relatively high affinity.[2] This lack of selectivity is an inherent "off-target" characteristic within the opioid receptor family. The most significant and clinically relevant off-target effects of naloxone are the induction of acute opioid withdrawal in dependent individuals.[2] Symptoms can include nausea, vomiting, tachycardia, and agitation.[2] Importantly, in individuals who are not opioid-dependent, naloxone has minimal to no pharmacological effects.[2] A broad in vitro safety screen of a naloxone prodrug at a high concentration (10 µM) did not reveal significant interactions with 87 other biologically relevant targets, indicating a low propensity for off-target effects outside of the opioid system.[3]

Conclusion

Derivatives of Octahydro-1H-pyrido[1,2-a]pyrazine show promise as highly selective mu-opioid receptor antagonists. This selectivity is a key advantage over non-selective antagonists like naloxone, as it may translate to a more favorable side-effect profile, particularly concerning effects mediated by delta and kappa opioid receptors. However, to fully characterize the off-target profile of this compound and its analogs, comprehensive in vitro safety pharmacology screening is essential. For researchers and drug developers, the high on-target selectivity of this compound class warrants further investigation into their broader pharmacological profile to confirm their potential as safe and effective therapeutics.

References

A Head-to-Head Comparison of Pyrazine and Pyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and pyridine derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, each contributing to a multitude of biologically active compounds. Their structural similarities, namely the presence of a six-membered aromatic ring containing nitrogen atoms, often lead to overlapping biological activities, yet their distinct electronic properties and spatial arrangements result in significant differences in potency, selectivity, and mechanism of action. This guide provides an objective, data-driven comparison of pyrazine and pyridine derivatives across key biological assays, offering insights to inform drug discovery and development efforts.

Anticancer Activity: A Tale of Two Scaffolds

Both pyrazine and pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that control cell proliferation, survival, and angiogenesis.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyrazine and pyridine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

ClassDerivative/Compound ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PyrazineImidazo[1,2-a]pyrazine derivativeHCT-1160.023Doxorubicin-
PyridineImidazo[1,2-a]pyridine derivativeMCF-70.091Paclitaxel2.8
PyrazineTriazolo[4,3-a]pyrazine derivativeA5490.98Foretinib-
PyridineCyanopyridine derivativeMCF-71.1-2.4--
PyrazinePyrazine-2-carboxamide derivativeUveal Melanoma---
PyridinePyridine-urea derivativeMCF-70.22Doxorubicin1.93

Note: IC50 values are collated from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Key Mechanistic Targets in Cancer

A significant number of pyrazine and pyridine derivatives exert their anticancer effects by targeting key enzymes and structural proteins involved in cancer progression, such as VEGFR-2 and tubulin.

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[2] Both pyrazine and pyridine scaffolds have been utilized to develop potent VEGFR-2 inhibitors.

ClassDerivative ExampleVEGFR-2 IC50 (nM)
PyrazineTriazolo[4,3-a]pyrazine derivative2600
PyridinePyridine-derived inhibitor0.12
PyridineFuropyrimidine-based derivative946
PyridineThienopyrimidine-based derivative21
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[3] Certain pyrazine and pyridine derivatives have been shown to interfere with tubulin polymerization.

ClassDerivative ExampleTubulin Polymerization IC50 (µM)
PyrazineImidazo[1,2-a]pyrazine derivative-
PyridinePyrazoline derivative17

Antimicrobial Activity: Broad-Spectrum Potential

Pyrazine and pyridine derivatives have also been extensively investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi. Their mechanisms of action can include disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1]

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazine and pyridine derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.

ClassDerivative ExampleMicrobial StrainMIC (µg/mL)
PyrazinePyrazinoic acid ester derivativeM. tuberculosis<1 - 6.25
Pyridine4-(5-substituted-1,3,4-oxadiazol-2-yl) pyridineM. tuberculosis H37Rv-
PyrazineThiazoline-containing pyrazineS. aureus-
PyridineThiazole-pyridine hybridS. aureus31.25 - 62.5
PyrazineQuinoxaline derivativeM. tuberculosis<1 - 6.25
PyridinePyridonethiol derivativeB. subtilis0.12

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrazine and pyridine derivatives) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Procedure:

  • Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.

Tubulin Polymerization Assay

This assay monitors the assembly of tubulin dimers into microtubules in the presence of test compounds.

Procedure:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP.

  • Assay Setup: In a microplate, add the tubulin solution and the test compounds at various concentrations. Include a positive control for inhibition (e.g., colchicine) and a positive control for promotion (e.g., paclitaxel).

  • Polymerization Monitoring: Monitor the change in absorbance or fluorescence over time at 37°C. An increase in absorbance/fluorescence indicates tubulin polymerization.

  • Data Analysis: Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibitors of polymerization.[3]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the biological context of these assays, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution (Pyrazine/Pyridine Derivatives) compound_prep->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Experimental workflow for in vitro anticancer activity screening.

VEGFR2_signaling_pathway cluster_inhibitors Inhibition by Pyrazine/Pyridine Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Inhibitor Pyrazine/Pyridine Derivatives Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and point of inhibition.

G2_M_arrest_apoptosis cluster_inhibitors Induction by Pyrazine/Pyridine Derivatives Inhibitor Pyrazine/Pyridine Derivatives DNA_Damage DNA Damage / Microtubule Disruption Inhibitor->DNA_Damage p53 p53 DNA_Damage->p53 Activates p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces CDK1_CyclinB CDK1/Cyclin B p21->CDK1_CyclinB Inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Promotes Mitochondria Mitochondria Bax->Mitochondria Acts on Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Safety Operating Guide

Proper Disposal of Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, a compound that requires careful management due to its potential hazards.

Hazard Identification and Safety Precautions

This compound is classified with several hazard statements, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, strict adherence to safety protocols is mandatory when handling this substance.

Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.ANSI Z87.1 (US) or EN 166 (EU) compliant
Hand Protection Chemically resistant, impervious gloves.Consult glove manufacturer's data for breakthrough time.
Body Protection Laboratory coat.N/A
Respiratory Protection Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]N/A

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3) and must consult state and local hazardous waste regulations for complete and accurate classification.[1]

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Accumulation and Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1]

  • Keep the container tightly closed when not in use.[1][2]

  • The storage area should be secure and accessible only to authorized personnel. The compound should be stored locked up.[1][2]

3. Labeling:

  • Label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Causes Skin and Eye Irritation")

    • The accumulation start date.

4. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with the completed hazardous waste label and any other required documentation.

  • Follow their specific instructions for packaging and preparing the waste for transport.

5. Spill and Emergency Procedures:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a suitable disposal container.[1]

  • Ensure adequate ventilation.[1]

  • For personal protection during a spill cleanup, refer to the PPE table above.

  • In case of contact:

    • Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice.[1]

    • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Workflow cluster_spill Spill Response start Start: Unused or Waste Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate into a Designated, Labeled Hazardous Waste Container ppe->segregate store Store in a Cool, Dry, Well-Ventilated, and Secure Area segregate->store label_waste Ensure Container is Properly Labeled (Name, Hazards, Date) store->label_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor label_waste->contact_ehs package Package Waste According to EHS/Contractor Instructions contact_ehs->package dispose Dispose of Contents/Container to an Approved Waste Disposal Plant package->dispose spill Spill Occurs contain Contain Spill with Inert Absorbent Material spill->contain cleanup Collect and Place in Hazardous Waste Container contain->cleanup cleanup->segregate

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Based on data from similar chemical structures, Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is anticipated to be classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure risk. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications/Standards
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.ANSI Z87.1 (US) or EN 166 (EU) compliant.
Hand Protection Chemically resistant, impervious gloves.Consult the glove manufacturer's data for specific breakthrough times and material compatibility.
Skin and Body Protection Lab coat or other protective clothing to prevent skin contact.N/A
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.N/A

Quantitative Safety Data

At present, specific quantitative data, such as occupational exposure limits or glove breakthrough times for this compound, are not available in the public domain. Researchers should consult glove manufacturers for specific recommendations.

ParameterValue
Occupational Exposure Limit (OEL) Data not available
Glove Material Breakthrough Time Data not available

Experimental Protocols: Handling and Storage

Adherence to safe handling and storage protocols is mandatory to ensure a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2]

  • Equipment: Use non-sparking tools to prevent ignition sources.[2]

Storage:

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[2]

  • Security: Store in a locked-up location.[2]

Emergency and Disposal Procedures

First Aid Measures:

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[2]

Disposal Plan:

  • Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[2]

PPE Selection and Handling Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling & Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review (Analog) SDS Information risk_assessment->sds_review eye_protection Select Eye Protection: Safety glasses or goggles. Consider face shield. sds_review->eye_protection hand_protection Select Hand Protection: Chemically resistant gloves. sds_review->hand_protection body_protection Select Body Protection: Lab coat. sds_review->body_protection respiratory_protection Assess Respiratory Hazard: Work in fume hood. sds_review->respiratory_protection handling Follow Safe Handling Procedures handling_gate eye_protection->handling_gate hand_protection->handling_gate body_protection->handling_gate respiratory_protection->handling_gate disposal Dispose of Waste Properly handling->disposal end End disposal->end handling_gate->handling

Caption: Workflow for PPE selection and safe handling of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.